molecular formula C7H7BrN2O2 B1454768 Methyl 5-amino-4-bromopicolinate CAS No. 870100-07-5

Methyl 5-amino-4-bromopicolinate

Cat. No.: B1454768
CAS No.: 870100-07-5
M. Wt: 231.05 g/mol
InChI Key: BUHGUFLWIGXCIX-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-bromopicolinate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-amino-4-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHGUFLWIGXCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-amino-4-bromopicolinate

In the landscape of modern drug discovery and synthetic chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Among the vast array of substituted pyridines, this compound emerges as a particularly valuable building block. Its strategic arrangement of functional groups—a nucleophilic amino group, a reactive bromine atom poised for cross-coupling reactions, and a methyl ester—provides a versatile platform for constructing complex molecular architectures.[1][2] This guide offers a comprehensive technical overview of this compound, detailing its properties, synthesis, applications, and handling for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. Its formal IUPAC name is methyl 5-amino-4-bromopyridine-2-carboxylate.[3] The unique positioning of its substituents dictates its reactivity and utility as a synthetic intermediate.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 870100-07-5[3][4][5][6]
Molecular Formula C₇H₇BrN₂O₂[4][6]
Molecular Weight 231.05 g/mol [3][6]
Exact Mass 229.96900 u[4]
Synonyms Methyl 5-amino-4-bromopyridine-2-carboxylate[3]
Calculated LogP 1.79410[4]
Polar Surface Area 65.21 Ų[4]

Note: Experimental data for properties such as melting point and boiling point are not consistently reported in publicly available literature.

Synthesis and Mechanistic Insights: A Protocol for Regioselective Bromination

The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, Methyl 5-aminopicolinate. The choice of brominating agent and reaction conditions is critical to ensure selective bromination at the C4 position of the pyridine ring. The amino group at C5 is a strong activating group that directs electrophiles to the ortho (C4 and C6) positions. Due to steric hindrance from the adjacent ester group at C2, substitution is favored at the C4 position.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as a source of electrophilic bromine (Br+) under mild conditions, minimizing over-bromination and other side reactions that can occur with harsher reagents like elemental bromine (Br₂). Acetonitrile is often used as the solvent due to its polar, aprotic nature, which effectively solubilizes the reactants without interfering with the reaction mechanism.

Experimental Protocol: Synthesis via Electrophilic Aromatic Substitution
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 5-aminopicolinate (1.0 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the pure this compound.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product SM Methyl 5-aminopicolinate in Acetonitrile Reagent 1. N-Bromosuccinimide (NBS) 2. 0°C to Room Temp SM->Reagent Electrophilic Substitution Product This compound Reagent->Product G cluster_derivatives Derivative Library Generation Core This compound Bromo (C4) Amino (C5) Deriv1 Aryl/Heteroaryl Derivatives Core:f1->Deriv1 Suzuki Coupling Deriv2 Amide/Urea Derivatives Core:f2->Deriv2 Acylation / Derivatization Deriv3 Fused Heterocycles Core->Deriv3 Cyclization Reactions

References

Synthesis pathways for Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-4-bromopicolinate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a pyridine core, provides three distinct points for chemical modification, making it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the logical synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and mechanistic insights. The content is designed for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of its preparation.

Introduction and Strategic Importance

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. The strategic functionalization of this ring system is paramount for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of new chemical entities. This compound serves as an exemplary trifunctional intermediate.

  • Amino Group (C5): Acts as a nucleophile or a directing group, enabling amide bond formation, diazotization, or further aromatic substitutions.

  • Bromine Atom (C4): A versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[1]

  • Methyl Ester (C2): Can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other modifications, or it can be reduced to the primary alcohol.

Given its utility, reliable and scalable synthetic access to this compound is of significant interest. This document outlines a primary, robust pathway for its synthesis, grounded in established chemical transformations of analogous systems.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule suggests that the most direct approach involves the regioselective bromination of a readily available precursor, Methyl 5-aminopicolinate. The key challenge lies in controlling the regiochemistry of the electrophilic aromatic substitution on the electron-rich aminopyridine ring.

The primary activating group on the ring is the C5-amino group, which is a powerful ortho-, para-director. Therefore, electrophilic attack is strongly favored at the C4 (ortho) and C6 (ortho) positions. The C2-ester group is an electron-withdrawing group, which deactivates the ring, particularly at the adjacent C3 position. Consequently, the C4 position is the most electronically favored site for bromination.

G Target This compound Precursor Methyl 5-aminopicolinate Target->Precursor C-Br Bond Formation (Electrophilic Bromination) SM 5-Aminopicolinic Acid Precursor->SM Esterification G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Methyl 5-aminopicolinate in DMF cool Cool amine solution to 0 °C prep_amine->cool prep_nbs Dissolve NBS in DMF add Dropwise addition of NBS solution prep_nbs->add cool->add react Stir at 20 °C for 8-12h (Monitor by TLC) add->react quench Pour into H₂O to precipitate solid react->quench filter Filter and wash solid with H₂O quench->filter dry Dry solid under vacuum filter->dry purify Purify by washing or recrystallization dry->purify product Final Product: This compound purify->product

References

Physical and chemical characteristics of Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-amino-4-bromopicolinate: Properties, Reactivity, and Applications for the Research Scientist

Introduction

This compound is a substituted pyridine derivative that has emerged as a significant and versatile building block in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional architecture—comprising a nucleophilic amino group, a reactive bromine atom, and a modifiable methyl ester on a pyridine scaffold—provides a rich platform for the generation of diverse and complex molecular structures. Picolinic acid and its derivatives are recognized as "privileged" structural motifs, integral to a substantial number of FDA-approved nitrogen-heterocyclic drugs.[1] This guide offers a comprehensive exploration of the physical and chemical characteristics of this compound, providing insights into its reactivity, synthesis, and strategic application in drug discovery and development.

Chemical and Physical Identity

A precise understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research. The key identifiers and physical characteristics of this compound are summarized below.

Table 1: Chemical Identifiers
IdentifierDataSource
IUPAC Name methyl 5-amino-4-bromopyridine-2-carboxylateN/A
CAS Number 870100-07-5[2][3]
Molecular Formula C₇H₇BrN₂O₂[3]
Molecular Weight 231.05 g/mol [3]
SMILES COC(=O)C1=NC=C(C(=C1)Br)N[3]
InChI InChI=1S/C7H7BrN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10)N/A
InChI Key OIBCCOPRJYTZLR-UHFFFAOYSA-NN/A
Table 2: Physical Properties
PropertyValueNotes
Appearance Solid (form may vary)General observation for similar compounds.
Melting Point Not explicitly available; related compounds like N-Methyl 5-bromopicolinamide melt at 76-77°C.[4]Data for the exact compound is not consistently reported.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Soluble in water and alcohol.[5]General solubility for aminopyridines. Specific quantitative data is not available.
Storage Temperature Store in a refrigerator, under an inert atmosphere.[6][7]Recommended for maintaining stability and preventing degradation.

Structural Elucidation and Spectroscopic Data

Confirmation of the structure and purity of this compound is critical. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose.

Diagram 1: Chemical Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the amino group protons, and the methyl ester protons. The two aromatic protons (H-3 and H-6) should appear as singlets due to the substitution pattern. The amino (-NH₂) protons will likely appear as a broad singlet, and the methyl (-OCH₃) protons as a sharp singlet integrating to three protons.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 230 and 232).

  • Infrared (IR) Spectroscopy : The IR spectrum provides information on the functional groups present. Key vibrational bands would include N-H stretching for the primary amine, C=O stretching for the ester carbonyl group, and C-Br stretching.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which allows for selective and sequential modification.

  • The Bromine Atom (C4-Br) : The bromine atom is an excellent handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions. This position is amenable to widely used transformations such as:

    • Suzuki-Miyaura Coupling : To form new carbon-carbon bonds with aryl or vinyl groups.

    • Buchwald-Hartwig Amination : To introduce substituted amine functionalities.

    • Sonogashira Coupling : To install alkyne moieties.

  • The Amino Group (C5-NH₂) : The primary amino group is nucleophilic and can undergo a variety of reactions, including:

    • Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

    • Diazotization : Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).

    • Cyclization Reactions : Acting as a nucleophile to construct fused heterocyclic ring systems, a common strategy in drug design.[9]

  • The Methyl Ester Group (C2-CO₂Me) : The ester can be readily transformed:

    • Hydrolysis : Saponification to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in drug molecules).

    • Amidation : Direct reaction with amines, often at elevated temperatures, to form amides.

Diagram 2: Key Reaction Pathways

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_acylation Amino Group Acylation cluster_hydrolysis Ester Hydrolysis main This compound suzuki_reagent Ar-B(OH)₂ Pd Catalyst main->suzuki_reagent C4-Br site buchwald_reagent R₂NH Pd Catalyst main->buchwald_reagent C4-Br site acyl_reagent R-COCl main->acyl_reagent C5-NH₂ site hydrolysis_reagent NaOH, H₂O main->hydrolysis_reagent Ester site suzuki_product C4-Aryl Derivative suzuki_reagent->suzuki_product buchwald_product C4-Amino Derivative buchwald_reagent->buchwald_product acyl_product C5-Amide Derivative acyl_reagent->acyl_product hydrolysis_product Picolinic Acid Derivative hydrolysis_reagent->hydrolysis_product

Caption: Major reaction pathways for the modification of the core scaffold.

Synthesis and Purification Protocol

The synthesis of this compound typically involves the regioselective bromination of a precursor, Methyl 5-aminopicolinate. The choice of brominating agent and reaction conditions is critical to control the position of bromination and prevent the formation of undesired by-products.

Diagram 3: General Synthesis Workflow

G start Methyl 5-aminopicolinate (Starting Material) step1 Dissolve in Solvent (e.g., DMF, Acetic Acid) start->step1 step2 Cool Reaction (e.g., Ice Bath) step1->step2 step3 Add Brominating Agent (e.g., NBS, Br₂) Dropwise step2->step3 step4 React at Controlled Temp. (e.g., 20°C for 8-10h) step3->step4 step5 Quench Reaction (e.g., Pour into water) step4->step5 step6 Isolate Crude Product (Filtration) step5->step6 step7 Purify (Column Chromatography or Recrystallization) step6->step7 end This compound (Final Product) step7->end

Caption: Step-by-step workflow for the synthesis of the title compound.

Experimental Protocol: Bromination of Methyl 5-aminopicolinate
  • Causality : This protocol uses N-Bromosuccinimide (NBS) as the brominating agent. NBS is often preferred over liquid bromine (Br₂) because it is a solid that is easier and safer to handle. It provides a low, constant concentration of Br₂, which helps to prevent over-bromination and the formation of dibrominated by-products.[10] Controlling the temperature by starting in an ice bath is crucial to manage the exothermic nature of the reaction and enhance regioselectivity for the C4 position, which is activated by the C5-amino group.[10]

  • Preparation : Dissolve Methyl 5-aminopicolinate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control : Cool the solution in an ice bath to 0°C. This is critical to control the reaction rate and selectivity.[11]

  • Reagent Addition : Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) in the same solvent dropwise to the cooled mixture.

  • Reaction : Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup : Once the starting material is consumed, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Isolation : Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining solvent and succinimide by-product.

  • Purification : The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery

The true value of this compound is realized in its application as an intermediate for synthesizing biologically active molecules. The picolinate scaffold is a key component in numerous therapeutic agents.[1] For instance, derivatives of aminopyridines are used to create potent kinase inhibitors for oncology by constructing fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[12]

Diagram 4: Logic Flow from Building Block to Drug Candidate

Caption: The strategic role of the intermediate in a drug discovery pipeline.

This compound and its analogs have been investigated for a range of potential biological activities, including antimicrobial and anticancer properties.[13] The ability to systematically modify the scaffold at its three reactive sites allows researchers to fine-tune pharmacokinetic and pharmacodynamic properties, optimizing for potency, selectivity, and drug-like characteristics.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and related aminopyridines.

  • Hazards : Aminopyridines can be toxic if swallowed, inhaled, or in contact with skin.[5][6] They may cause skin, eye, and respiratory irritation.[14] When heated to decomposition, they can emit toxic fumes of nitrogen oxides.[5]

  • Handling :

    • Use only in a well-ventilated area or a chemical fume hood.[14]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]

    • Avoid breathing dust or vapors.[14]

    • Wash hands thoroughly after handling.[14]

  • Storage :

    • Keep the container tightly closed in a dry and well-ventilated place.[14]

    • For long-term stability, storage in a refrigerator under an inert atmosphere is recommended.[6]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[6][15]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its structural and chemical properties. The strategic arrangement of its amino, bromo, and methyl ester functional groups provides a versatile platform for synthetic chemists to build complex molecular architectures. Its demonstrated role as a precursor to biologically active compounds underscores its importance for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics. A thorough understanding of its reactivity, handling requirements, and synthetic potential is essential for leveraging this powerful building block to its full capacity.

References

An In-Depth Technical Guide to Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 5-amino-4-bromopicolinate, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its core molecular characteristics, reactivity, and practical synthetic applications, grounding our discussion in established chemical principles.

Core Molecular Profile

This compound is a substituted pyridine derivative whose value lies in the strategic placement of its functional groups—a methyl ester, an amino group, and a bromine atom. This specific arrangement offers multiple reaction sites, making it a versatile intermediate for constructing more complex molecular architectures.

Molecular Structure and Identity

The compound's formal IUPAC name is Methyl 5-amino-4-bromopyridine-2-carboxylate[1]. Its structure is defined by a central pyridine ring functionalized at key positions, which dictates its chemical behavior and synthetic potential.

Figure 1: 2D structure of this compound.
Physicochemical Properties

The quantitative attributes of a molecule are critical for experimental design, from reaction stoichiometry to purification and analysis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 870100-07-5[2][3]
Molecular Formula C₇H₇BrN₂O₂[3]
Molecular Weight 231.05 g/mol [1][3]
Exact Mass 229.96900 u
Polar Surface Area (PSA) 65.21 Ų
LogP 1.79410

Expert Analysis: Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • The Bromine Atom (C4 Position): As a halogen on an electron-deficient pyridine ring, the bromine atom is an excellent leaving group and a prime handle for transition-metal-catalyzed cross-coupling reactions. This site is the gateway to forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are commonly employed at this position.

  • The Amino Group (C5 Position): The nucleophilic amino group offers a secondary site for functionalization. It can readily undergo acylation, sulfonylation, or serve as a directing group. Its presence also electronically modulates the pyridine ring, influencing the reactivity of the other positions.

  • The Methyl Picolinate Moiety (C2 Position): The ester group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing another point for modification, such as amide bond formation.

This trifecta of reactive sites makes the molecule a powerful scaffold for building libraries of compounds with diverse functionalities, a common strategy in lead optimization campaigns.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this building block, we provide a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is a self-validating system, incorporating in-process controls and standard purification methodologies.

Objective: To synthesize a 4-aryl-5-aminopicolinate derivative via a palladium-catalyzed cross-coupling reaction.

Materials and Reagents
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Step-by-Step Methodology
  • Inert Atmosphere Preparation (Causality): To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate. The use of a dried flask under an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the palladium catalyst and the protodeboronation of the boronic acid, both of which are common side reactions that reduce yield.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask. The flask is then evacuated and backfilled with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The aqueous component is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). This step prevents over-running the reaction and ensures the process is stopped at optimal conversion.

  • Work-up and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The extraction isolates the desired product from the inorganic salts and water-soluble impurities.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Workflow Visualization

The following diagram outlines the logical flow of the Suzuki-Miyaura coupling protocol.

Figure 2: Suzuki-Miyaura Coupling Workflow A 1. Combine Reactants (Picolinate, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate & Backfill N₂/Ar) A->B C 3. Add Catalyst & Solvents (Pd(dppf)Cl₂, Dioxane/H₂O) B->C D 4. Heat and Stir (80-100 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Quench & Extract (H₂O, Ethyl Acetate) E->F Reaction Complete G 7. Purify (Column Chromatography) F->G H Final Product G->H

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties and predictable reactivity. Its utility in constructing complex molecules, particularly through robust and reliable methods like palladium-catalyzed cross-coupling, makes it an indispensable tool for researchers in drug discovery and materials science. Understanding its molecular structure and reactivity is key to leveraging its full synthetic potential.

References

The Strategic Utility of Methyl 5-amino-4-bromopicolinate: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-amino-4-bromopicolinate, a strategically functionalized pyridine derivative, is emerging as a pivotal building block in contemporary chemical research. Its unique arrangement of a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling, and a modifiable methyl ester on an electron-deficient pyridine ring offers a trifecta of synthetic handles. This guide provides an in-depth exploration of the potential research applications of this versatile molecule, with a primary focus on drug discovery, particularly in the synthesis of next-generation kinase inhibitors. We will also explore its latent potential in the fields of agrochemical development, materials science, and coordination chemistry. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable experimental protocols and workflow visualizations to accelerate innovation.

Introduction: The Architectural Significance of a Substituted Picolinate

The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, valued for its role as a versatile building block in a multitude of biologically active molecules.[1] The pyridine ring itself is a common motif in numerous FDA-approved drugs, owing to the ability of its nitrogen atom to form crucial hydrogen bonds with biological targets, thereby enhancing pharmacokinetic properties.[2]

This compound (CAS No. 870100-07-5) elevates this inherent potential through its specific substitution pattern. The bromine atom at the 4-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups.[3] The amino group at the 5-position not only influences the electronic properties of the pyridine ring but also provides a nucleophilic center for further derivatization. Finally, the methyl ester at the 2-position can be readily hydrolyzed or converted to an amide, offering another avenue for structural modification. This multifunctionality makes it an exceptionally valuable starting material for the construction of complex molecular architectures.

PropertyValue
CAS Number 870100-07-5[4][5]
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 232.05 g/mol
Appearance Off-white to light brown solid
Key Functional Groups Pyridine, Amine, Bromine, Methyl Ester

Core Application in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The most compelling and well-documented application of this compound is as a key intermediate in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

A recent patent application has explicitly detailed the use of this compound in the synthesis of potent and selective PRMT5 inhibitors.[6][7] PRMT5 (Protein Arginine Methyltransferase 5) is a promising therapeutic target in oncology, particularly for cancers with MTAP deletion.[6] The patent describes a synthetic route where this compound undergoes a Suzuki coupling reaction to introduce a substituted pyrazole moiety, a key pharmacophoric element for PRMT5 inhibition.[6]

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is the linchpin for diversification of the this compound core. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

G cluster_starting_material Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Scaffold Diversification SM This compound Suzuki Suzuki Coupling (+ Arylboronic Acid) SM->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (+ Amine) SM->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ Alkyne) SM->Sonogashira Pd/Cu Catalyst, Base Heck Heck Coupling (+ Alkene) SM->Heck Pd Catalyst, Base Product_Suzuki Methyl 5-amino-4-arylpicolinate Suzuki->Product_Suzuki Product_Buchwald Methyl 5-amino-4-(arylamino)picolinate Buchwald->Product_Buchwald Product_Sonogashira Methyl 5-amino-4-alkynylpicolinate Sonogashira->Product_Sonogashira Product_Heck Methyl 5-amino-4-alkenylpicolinate Heck->Product_Heck

Caption: Key Cross-Coupling Reactions of this compound.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is the reaction highlighted in the PRMT5 inhibitor patent.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add PdCl₂(dppf) to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 110°C with vigorous stirring for 5-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination allows for the formation of a C-N bond, introducing a substituted amino group at the 4-position, a common feature in many kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Further Derivatization and Bioisosteric Replacement

The amino and methyl ester groups on the this compound scaffold offer further opportunities for derivatization. The amino group can be acylated or alkylated, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. This allows for fine-tuning of the physicochemical properties of the final compound, such as solubility, lipophilicity, and metabolic stability.

The concept of bioisosteric replacement is also highly relevant.[8] For example, the carboxylic acid derived from the hydrolysis of the methyl ester could be replaced with other acidic functional groups like tetrazoles or hydroxamic acids to modulate pKa and cell permeability.

Potential Applications in Agrochemicals

The picolinate functional group is a well-established toxophore in the agrochemical industry, with several 4-aminopicolinates being potent herbicides.[9][10] While specific applications of this compound in this field are not yet widely published, its structural similarity to known herbicidal compounds suggests significant potential. The synthetic routes described above for drug discovery are directly transferable to the synthesis of novel agrochemical candidates. By performing cross-coupling reactions to introduce various lipophilic side chains, libraries of new compounds can be generated and screened for herbicidal, fungicidal, or insecticidal activity.

G Start This compound Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Library of Diversified Picolinate Derivatives Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification (Herbicidal, Fungicidal, Insecticidal) Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Workflow for Agrochemical Discovery using the Target Scaffold.

Emerging Applications in Materials Science and Coordination Chemistry

Organic Electronics

Pyridine-containing molecules are of growing interest in materials science, particularly in the field of organic electronics.[1] Their electron-deficient nature makes them suitable candidates for use as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs).[8][11] The functional groups on this compound allow for its incorporation into larger conjugated systems through polymerization or cross-coupling reactions. The resulting materials could exhibit interesting photophysical and electronic properties.

Coordination Chemistry and Radiopharmaceuticals

Picolinic acid and its derivatives are excellent chelating agents for a wide range of metal ions.[2][6] The hydrolysis of the methyl ester of this compound yields a carboxylic acid that, in conjunction with the pyridine nitrogen, can coordinate to metal centers. This property could be exploited in several areas:

  • Asymmetric Catalysis: Chiral ligands derived from this scaffold could be used in asymmetric catalysis.[12]

  • Metal-Organic Frameworks (MOFs): The molecule could serve as a building block for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

  • Radiopharmaceuticals: Picolinate-based ligands are being investigated for chelating radiometals for use in diagnostic imaging and therapy.[13][14][15] Derivatization of this compound could lead to novel chelators with improved stability and labeling efficiency for medically relevant radioisotopes.

Conclusion

This compound is a highly versatile and strategically important chemical intermediate. Its demonstrated utility in the synthesis of cutting-edge kinase inhibitors underscores its immediate value to the drug discovery community. Furthermore, its inherent reactivity and the established synthetic methodologies for its derivatization open up a vast chemical space for exploration in agrochemicals, materials science, and coordination chemistry. This guide has provided a comprehensive overview of these potential applications, supported by detailed experimental protocols, to empower researchers to fully leverage the synthetic potential of this remarkable molecule. As the demand for novel, complex, and functional molecules continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for Methyl 5-amino-4-bromopicolinate (CAS No. 870100-07-5). As a Senior Application Scientist, the following content is synthesized from established safety principles for analogous chemical structures, including aromatic amines and brominated heterocyclic compounds, to ensure a thorough understanding of the potential hazards and the rationale behind each procedural recommendation. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this guide is designed to empower researchers to conduct a robust risk assessment.

Understanding the Compound: A Chemist's Perspective on Inherent Risks

This compound is a substituted pyridine derivative. Its structure, featuring an amino group, a bromine atom, and a methyl ester on a pyridine ring, dictates its reactivity and toxicological profile. Aromatic amines can be readily absorbed through the skin and may pose long-term health risks, while brominated organic compounds can be irritants and environmentally persistent.[1][2] The pyridine ring itself is a common scaffold in pharmaceuticals and agrochemicals.

Key Structural Features and Associated Hazards:

  • Primary Aromatic Amine (-NH2): This functional group is known for its potential to cause skin sensitization and other health hazards.[2] Aromatic amines are often lipid-soluble, facilitating absorption through the skin.[2]

  • Brominated Pyridine Ring: The presence of a halogen, such as bromine, can enhance the biological activity and potential toxicity of the molecule. Brominated compounds can be irritating to the skin, eyes, and respiratory system.[3]

  • Picolinate Ester: While the ester group is generally less reactive, it can undergo hydrolysis under certain conditions.

Hazard Identification and Risk Assessment

Based on the analysis of structurally similar compounds, this compound should be treated as a hazardous substance.

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[4][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][6]

  • Harmful if Swallowed: May be harmful if ingested.[3]

  • Potential for Sensitization: May cause an allergic skin reaction.[3]

Quantitative Data for Structurally Similar Compounds:

PropertyValue (for related compounds)Source
Molecular FormulaC7H7BrN2O2[8]
Molecular Weight231.05 g/mol [8]
Melting Point108 - 109 °C (for 3-Amino-5-bromo-2-methylpyridine)[5]

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a Less Hazardous Alternative if Possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective Emergency_Response_Workflow Start Incident Occurs (Spill, Exposure) Assess Assess the Situation (Immediate Danger?) Start->Assess Evacuate Evacuate Immediate Area Alert Others Assess->Evacuate Yes FirstAid Administer First Aid (See Section 5.1) Assess->FirstAid No (Exposure) SpillControl Control the Spill (If Safe to Do So) Assess->SpillControl No (Spill) Report Report the Incident (Follow Institutional Protocol) Evacuate->Report FirstAid->Report Decontaminate Decontaminate Area and Equipment SpillControl->Decontaminate Decontaminate->Report End End of Response Report->End

References

A Senior Application Scientist's Guide to Methyl 5-amino-4-bromopicolinate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 5-amino-4-bromopicolinate in Synthesis

This compound is a strategically important substituted pyridine derivative for researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl ester, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth overview of its commercial availability, key technical data, and a detailed protocol for a common and powerful application: the Suzuki-Miyaura cross-coupling reaction. The careful selection of high-quality starting materials is paramount for reproducible and successful research outcomes, and this guide aims to facilitate that process for investigators utilizing this valuable compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 870100-07-5
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Typically an off-white to yellow or brown solid
Purity Commonly available in purities of ≥97%[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Commercial Suppliers of this compound and Its Isomers

The availability of high-purity this compound and its isomers is critical for the synthesis of novel compounds. The following table provides a comparative list of commercial suppliers. It is important to note the CAS number to ensure the procurement of the correct isomer for your specific synthetic route.

SupplierProduct NameCAS NumberPurity
Aladdin Scientific methyl 5-amino-4-bromo-pyridine-2-carboxylate870100-07-5min 97%[1]
Biosynth This compound870100-07-5N/A
ChemicalBook This compound870100-07-5N/A
Chemsrc This compound870100-07-598.0%
Smolecule Methyl 4-amino-5-bromopicolinate1782230-72-1N/A[2]
Santa Cruz Biotechnology Methyl 4-bromopicolinate29681-42-395%[3]
HANGZHOU LEAP CHEM CO., LTD. METHYL 6-AMINO-5-BROMOPICOLINATE178876-82-9N/A[4]

This list is not exhaustive. Researchers are encouraged to request a lot-specific Certificate of Analysis (CoA) from their chosen supplier to verify purity and identity.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are common motifs in pharmaceutically active molecules.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Reaction cluster_workflow Suzuki-Miyaura Workflow Start Reaction Setup: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) - Solvent (e.g., 1,4-Dioxane/Water) Inert Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen (3x) Start->Inert Catalyst Catalyst Addition: - Pd Catalyst (e.g., Pd(PPh₃)₄) Inert->Catalyst Heat Reaction: Heat to 85-95 °C with stirring Catalyst->Heat Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine Heat->Workup Purify Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purify Product Pure Product: Characterize (NMR, MS) Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Adapted)

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction is performed under anaerobic conditions.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture vigorously and heat to a temperature between 85-95 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine to remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Suzuki_Reaction_Scheme reagent1 This compound reagent2 Arylboronic Acid (R-B(OH)₂) product Methyl 5-amino-4-aryl-picolinate reagents reagent1 + reagent2 reagents->product Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 85-95 °C

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its properties and the availability of reliable commercial sources are crucial for its effective use. The adapted Suzuki-Miyaura protocol provided in this guide offers a robust starting point for researchers to explore the synthetic potential of this compound. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

A Senior Application Scientist's Guide to Methyl 5-Amino-4-Bromopicolinate and Its Derivatives: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

In the landscape of modern drug discovery and materials science, the pyridine ring remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold. Among the vast array of substituted pyridines, Methyl 5-amino-4-bromopicolinate stands out as a particularly versatile and strategic building block. Its trifunctional nature—a nucleophilic amino group, a bromine atom primed for cross-coupling, and a readily modifiable methyl ester—offers a rich platform for generating diverse molecular architectures with a high degree of control.

This technical guide provides an in-depth exploration of this compound, moving beyond simple cataloging of facts to deliver field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, the logic of its reactivity, and the structure-activity relationships of its derivatives, empowering you to leverage this powerful intermediate in your research endeavors.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 870100-07-5[1]
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol [2]
Exact Mass 229.96900
LogP 1.79410
PSA (Polar Surface Area) 65.21000

Synthesis of the Core Intermediate: A Stepwise Approach

The synthesis of this compound is not commonly detailed in readily available literature, often being a proprietary process within chemical suppliers. However, a logical and well-precedented approach involves the selective bromination of a suitable precursor, such as Methyl 5-aminopicolinate. The key challenge in such a synthesis is achieving regioselectivity, directing the bromine atom to the C-4 position. The amino group at C-5 is an ortho-, para-director, which would typically activate the C-6 and C-4 positions for electrophilic aromatic substitution. Careful control of reaction conditions is crucial to favor bromination at the sterically less hindered C-4 position.

Protocol: Electrophilic Bromination of Methyl 5-Aminopicolinate

This protocol is a representative method based on standard organic chemistry principles for the bromination of activated pyridine rings.

Materials and Reagents:

  • Methyl 5-aminopicolinate

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-aminopicolinate (1.0 equivalent) in DMF. Stir the mixture until the starting material is completely dissolved.

  • Cooling: Cool the flask to 0°C using an ice bath. This is critical to control the exothermicity of the reaction and minimize the formation of undesired byproducts.

  • Brominating Agent Addition: Prepare a solution of N-Bromosuccinimide (1.0 equivalent) in a minimal amount of DMF. Add this NBS solution dropwise to the cooled solution of the starting material over a period of 30-60 minutes. The slow addition rate is essential for maintaining temperature control and ensuring selective bromination.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, and then let it gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into water. This will often cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by filtration using a Buchner funnel and wash it thoroughly with water to remove residual DMF and succinimide. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound A Methyl 5-aminopicolinate C Reaction at 0°C to RT A->C B N-Bromosuccinimide (NBS) in DMF B->C D Work-up & Purification C->D Reaction monitoring (TLC/LC-MS) E This compound D->E Filtration & Recrystallization

Caption: A typical workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The bromine atom at the C-4 position is the primary handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The amino group at C-5 can be acylated, alkylated, or used to form other functional groups. The methyl ester at C-2 offers a site for hydrolysis and subsequent amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to a variety of cross-coupling reactions, making it an ideal site for derivatization.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling with boronic acids or esters. The amino group's electron-donating nature increases the electron density at the C-4 position, making the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst.[3]

  • Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted 4-aminopicolinates.

  • Sonogashira Coupling: This reaction with terminal alkynes is an efficient way to introduce alkynyl moieties, which can serve as handles for further transformations or as key pharmacophores.

General Protocol for Suzuki-Miyaura Coupling

Materials and Reagents:

  • This compound (1.0 equivalent)

  • Aryl or heteroaryl boronic acid/ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • Inert Atmosphere: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), charge a dry reaction vessel with this compound, the boronic acid/ester, the palladium catalyst, and the base. The use of an inert atmosphere is crucial to prevent the degradation of the catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Derivatization Pathways Diagram

G cluster_1 Key Derivatization Reactions Core This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Core->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) Core->Sonogashira Amide Amide Coupling (1. Hydrolysis to acid 2. R'₂NH, coupling agent) Core->Amide Prod_Suzuki 4-Aryl/Heteroaryl Derivatives Suzuki->Prod_Suzuki Prod_Buchwald 4-Amino Derivatives Buchwald->Prod_Buchwald Prod_Sonogashira 4-Alkynyl Derivatives Sonogashira->Prod_Sonogashira Prod_Amide Picolinamide Derivatives Amide->Prod_Amide

Caption: Major reaction pathways for the derivatization of this compound.

Applications of Derivatives in Drug Discovery

While specific, publicly available structure-activity relationship (SAR) studies on derivatives of this compound are limited, the broader class of substituted aminopicolinates has shown significant promise in medicinal chemistry. For instance, related chloropicolinate amides and ureas have been investigated as novel inhibitors for Mycobacterium tuberculosis.[4] The core scaffold is frequently utilized in the synthesis of kinase inhibitors, where the pyridine nitrogen can act as a crucial hinge-binding motif in the ATP-binding site of the kinase.[5]

Example Application: Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The general strategy involves using the C-4 position to introduce larger aryl or heteroaryl moieties that can occupy hydrophobic pockets within the kinase active site. The amino group at C-5 can be a key hydrogen bond donor or a point for further substitution to enhance selectivity and potency.

Derivative ClassPotential Therapeutic AreaRationale
4-Aryl-5-aminopicolinates OncologyThe aryl group can be tailored to fit into the hydrophobic pocket of various kinases, while the picolinate moiety interacts with the hinge region.
4-(Heteroaryl)-5-aminopicolinates Infectious DiseasesIntroduction of specific heterocycles can lead to compounds with antimicrobial or antiviral activity.
5-Acylamino-4-arylpicolinates Inflammatory DiseasesAcylation of the amino group can modulate physicochemical properties and introduce additional interactions with the biological target.

Structure-Activity Relationship (SAR) Insights

Based on established principles of medicinal chemistry and data from analogous pyridine-based compounds, we can extrapolate potential SAR trends for derivatives of this compound.

  • Substitution at the C-4 Position: This is the primary vector for exploring SAR. The introduction of various substituted aryl and heteroaryl groups will be critical for optimizing potency and selectivity by probing different regions of a target's binding site.

  • Modification of the C-5 Amino Group: This group is a key interaction point. Acylation to form amides can introduce new hydrogen bond acceptors and donors. Alkylation can probe steric limits and modulate basicity.

  • Modification of the C-2 Methyl Ester: Hydrolysis to the carboxylic acid introduces a charged group that can form salt bridges. Conversion to a wide range of amides allows for fine-tuning of solubility, cell permeability, and target engagement.

SAR Exploration Diagram

Caption: Key positions on the this compound scaffold for SAR exploration.

Conclusion and Future Outlook

This compound is a high-value, strategically functionalized building block that offers multiple avenues for rapid library synthesis and lead optimization. Its predictable reactivity in key cross-coupling reactions, combined with the potential for modification at three distinct sites, makes it an invaluable tool for medicinal chemists and materials scientists. Future research will likely focus on the development of novel derivatives targeting a broader range of biological targets, as well as the exploration of its utility in creating advanced materials such as organic light-emitting diodes (OLEDs) and functional polymers. The continued exploration of this scaffold's synthetic potential is certain to yield novel compounds with significant scientific and therapeutic impact.

References

Methodological & Application

Using Methyl 5-amino-4-bromopicolinate in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Efficiency Suzuki Coupling of Methyl 5-amino-4-bromopicolinate for Pharmaceutical Intermediate Synthesis

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[1][2] this compound is a valuable heterocyclic building block, but its successful use in Suzuki couplings presents unique challenges. The presence of a coordinating pyridine nitrogen, an electron-donating amino group, and a base-labile methyl ester moiety requires careful optimization of reaction parameters to avoid catalyst inhibition and unwanted side reactions. This guide provides a detailed examination of the mechanistic nuances, key optimization parameters, and field-proven protocols for the efficient coupling of this substrate, empowering researchers to construct complex biaryl and heteroaryl scaffolds for drug discovery and development.

Mechanistic Considerations for a Substituted Pyridine

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle.[1][3] For a substrate like this compound, each step of the cycle is influenced by the molecule's distinct electronic and structural features.

The three primary stages of the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the picolinate. The electron-rich nature of the pyridine ring, due to the amino group, can make this rate-determining step more challenging compared to electron-deficient systems.[4]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[3][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond and regenerating the Pd(0) catalyst.[3]

A significant challenge with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst deactivation and low yields.[6][7] The choice of a suitable ligand is therefore critical to shield the metal center and promote the desired catalytic turnover.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_adduct Ar-Pd(II)-X(Ln) pd0->oxidative_adduct Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(Ln) oxidative_adduct->transmetalation_complex Transmetalation (Ar'-B(OR)₂, Base) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_workflow Generalized Experimental Workflow setup 1. Reaction Setup (Add Reagents to Flask) degas 2. Degassing (Purge with Inert Gas) setup->degas catalyst 3. Catalyst Addition (Under Inert Atmosphere) degas->catalyst reaction 4. Reaction (Heat with Stirring) catalyst->reaction workup 5. Aqueous Workup (Quench & Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS, etc.) purify->characterize

References

Application Notes and Protocols for Nucleophilic Substitution and Cross-Coupling Reactions of Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

Methyl 5-amino-4-bromopicolinate is a key building block in modern medicinal chemistry. Its substituted pyridine core is a prevalent motif in a wide array of biologically active compounds and approved pharmaceuticals. The strategic placement of an amino group, a bromine atom, and a methyl ester on the picolinate ring provides a versatile platform for a variety of chemical transformations. The electron-deficient nature of the pyridine ring, further influenced by its substituents, makes the C4-position susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions. This guide provides a detailed exploration of these reactions, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of diverse derivatives.

Chemical Properties and Safety Considerations

PropertyValue
CAS Number 870100-07-5
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Off-white to pale yellow solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Mechanistic Insights: Why SNAr Succeeds

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is a powerful method for introducing a variety of functional groups. The reaction proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of the SNAr reaction on this compound.

The key to the feasibility of this reaction lies in the ability of the electron-deficient pyridine ring to stabilize the negative charge of the intermediate Meisenheimer complex. The ring nitrogen acts as a powerful electron-withdrawing group, delocalizing the negative charge through resonance, particularly when the attack occurs at the ortho or para positions. In the case of this compound, the bromine atom is at the 4-position, which is activated by the ring nitrogen.

The rate of the SNAr reaction is influenced by several factors:

  • Nucleophile Strength: More potent nucleophiles will react more rapidly.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are ideal as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, especially with less reactive nucleophiles.

  • Base: A non-nucleophilic base is often added to scavenge the proton from nucleophiles like amines or thiols, thereby increasing their nucleophilicity.

General Protocol for SNAr with Amine Nucleophiles

This protocol provides a general framework for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or a sealed microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 eq) and the base (2.0-3.0 eq).

  • Under an inert atmosphere, add the anhydrous solvent.

  • Add the amine nucleophile (1.2-1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir vigorously. The optimal temperature will depend on the reactivity of the amine. For less reactive amines, higher temperatures may be necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Aliphatic AminesK₂CO₃DMF80-1004-12
AnilinesCs₂CO₃Dioxane100-12012-24
ThiolsK₂CO₃DMF60-802-6
Alcohols (as alkoxides)NaHTHF/DMF25-601-4

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For aryl bromides that are less reactive towards traditional SNAr or when a broader range of coupling partners is desired, palladium-catalyzed cross-coupling reactions are an invaluable tool. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly relevant.

The Power of Palladium: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions than many SNAr reactions and with a vast scope of amine coupling partners. The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R2NH LigandEx Ligand Exchange RedElim Reductive Elimination RedElim->Pd0 Ar-NR2 Deprotonation Deprotonation AmineCoord->Deprotonation Base Deprotonation->RedElim

Protocol for Palladium-Catalyzed Suzuki Coupling

The following protocol is adapted from established procedures for the Suzuki coupling of this compound with boronic acids or their esters.[1][2]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent system (e.g., Toluene/Ethanol, Dioxane/Water)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).[1]

  • Evacuate and backfill the vessel with an inert gas (this should be repeated three times).

  • Add the degassed solvent system (e.g., Toluene and EtOH).[1]

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.[1][2]

  • Monitor the reaction for 5-16 hours by TLC or LC-MS.[2]

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude material can be purified by flash chromatography on silica gel.[1]

Coupling PartnerCatalystBaseSolvent SystemTemperature (°C)
Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Ethanol90
Heteroarylboronic Acid Pinacol EsterPdCl₂(dppf)K₃PO₄Dioxane/Water110

Workflow and Decision Making

The choice between an SNAr reaction and a palladium-catalyzed cross-coupling reaction depends on several factors, including the nature of the desired product, the available reagents, and the desired reaction conditions.

Caption: Decision-making workflow for the functionalization of this compound.

Decision_Workflow Start Start: this compound DesiredProduct Desired Product? Start->DesiredProduct SNAr SNAr Reaction DesiredProduct->SNAr Simple Nucleophile PdCoupling Pd-Catalyzed Coupling DesiredProduct->PdCoupling Complex C-C or C-N Bond AmineThiolAlkoxide Amine, Thiol, or Alkoxide? SNAr->AmineThiolAlkoxide ArylHeteroaryl Aryl or Heteroaryl? PdCoupling->ArylHeteroaryl SNArProtocol Follow General SNAr Protocol AmineThiolAlkoxide->SNArProtocol Yes SuzukiProtocol Follow Suzuki Protocol ArylHeteroaryl->SuzukiProtocol Aryl/Heteroaryl BuchwaldProtocol Consider Buchwald-Hartwig Amination ArylHeteroaryl->BuchwaldProtocol Amine

References

Application of Methyl 5-amino-4-bromopicolinate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

Methyl 5-amino-4-bromopicolinate is a strategically substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry. Its unique arrangement of a nucleophilic amino group, a reactive bromine atom, and a methyl ester on a pyridine core provides a rich scaffold for the synthesis of complex molecules with diverse biological activities. While detailed public-domain information on this specific isomer (CAS 870100-07-5) is limited, its structural motifs are prevalent in a variety of pharmacologically active compounds, particularly in the realm of kinase inhibitors and other targeted therapies. This guide will explore the potential applications of this compound, drawing parallels from closely related isomers where extensive research is available, and provide generalized protocols that can be adapted for its use.

Core Molecular Data & Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery and development.

PropertyValueSource
CAS Number 870100-07-5[1][2][3]
Molecular Formula C₇H₇BrN₂O₂ChemicalBook
Molecular Weight 231.05 g/mol ChemicalBook
Appearance Likely a solidGeneral chemical knowledge
Storage 2-8°C, protected from light, under inert gasGeneral chemical supplier recommendations

Synthetic Pathways and Considerations

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a conceptualized pathway based on common organic chemistry reactions for pyridine functionalization.

Objective: To synthesize this compound from a suitable picolinic acid precursor.

Materials:

  • 5-aminopicolinic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Methanol

  • Thionyl chloride or other esterification agent

  • Appropriate solvents (e.g., Dichloromethane, DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Bromination of 5-aminopicolinic acid:

    • Dissolve 5-aminopicolinic acid in a suitable solvent such as concentrated sulfuric acid.

    • Cool the solution in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

    • Allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by pouring it onto ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent.

  • Esterification to this compound:

    • Dissolve the crude 5-amino-4-bromopicolinic acid in methanol.

    • Add an esterification agent such as thionyl chloride or a catalytic amount of sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain this compound.

Causality behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a common and effective reagent for the regioselective bromination of activated aromatic rings.

  • Sulfuric Acid as Solvent/Catalyst: The acidic medium can protonate the pyridine nitrogen, influencing the regioselectivity of the electrophilic aromatic substitution.

  • Thionyl Chloride for Esterification: This is a standard and efficient method for converting carboxylic acids to their corresponding methyl esters.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of many kinase inhibitors. The functional groups on this compound offer multiple points for diversification, making it an attractive starting material for the synthesis of libraries of potential drug candidates.

The Role of the Bromine Atom: A Gateway to Complexity via Cross-Coupling Reactions

The bromine atom at the 4-position is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond between the pyridine core and various aryl or heteroaryl boronic acids.

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general framework for the Suzuki-Miyaura coupling of aryl bromides and can be optimized for this compound.

Objective: To synthesize 4-aryl-5-amino-picolinate derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene, or DMF)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a Schlenk flask or microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-5-amino-picolinate derivative.

Causality behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly efficient catalysts for the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.

  • Inert Atmosphere: The palladium catalyst in its active form is sensitive to oxygen, so an inert atmosphere is necessary to prevent catalyst degradation and ensure high yields.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of potential kinase inhibitors.

G A This compound (Starting Material) C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl Boronic Acid B->C D 4-Aryl-5-aminopicolinate (Intermediate) C->D E Amide Coupling or Further Functionalization D->E F Diverse Library of Potential Kinase Inhibitors E->F

Caption: Generalized workflow for inhibitor synthesis.

Potential Biological Targets: Tropomyosin Receptor Kinase A (TrkA)

While no specific inhibitors derived from this compound are prominently featured in the literature, its scaffold is relevant to the development of inhibitors for targets such as Tropomyosin Receptor Kinase A (TrkA). TrkA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of TrkA signaling is implicated in various cancers and pain states. The development of pyrazine-based TrkA inhibitors has been a subject of research, and the pyridine core of this compound could serve as a bioisostere or a starting point for the design of novel TrkA inhibitors.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block in medicinal chemistry. Its strategic functionalization provides a platform for the synthesis of diverse compound libraries, particularly through robust and versatile cross-coupling reactions. While specific, detailed applications are not yet widely published, the foundational principles of organic synthesis and medicinal chemistry strongly suggest its utility in the discovery of novel therapeutics, especially in the area of kinase inhibition. Further research into the reactivity and applications of this specific isomer is warranted and holds the promise of unlocking new avenues for drug discovery.

References

Application Notes and Protocols: Experimental Setup for the Bromination of Methyl 5-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the regioselective bromination of Methyl 5-aminopicolinate, a critical transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates.[1] We delve into the underlying principles of electrophilic aromatic substitution on the pyridine ring, detailing a robust experimental protocol using N-Bromosuccinimide (NBS) as a mild and effective brominating agent. This application note is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure procedural success, safety, and high-yield synthesis of the target compound, Methyl 3-bromo-5-aminopicolinate.

Introduction: The Significance of Brominated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of FDA-approved drugs.[2][3] The strategic introduction of a bromine atom onto the pyridine ring serves as a versatile synthetic handle, enabling a multitude of downstream cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4] These reactions are fundamental in constructing the complex molecular architectures required for novel therapeutic agents.[4][5] Specifically, brominated aminopicolinates are key building blocks for a range of biologically active molecules, underscoring the importance of reliable and efficient synthetic routes.[1][6]

Mechanistic Insights: Electrophilic Aromatic Substitution on an Activated Pyridine Ring

The bromination of Methyl 5-aminopicolinate is an example of an electrophilic aromatic substitution (EAS) reaction. The pyridine ring, being electron-deficient compared to benzene, is generally less reactive towards electrophiles.[7][8] However, the presence of the activating amino (-NH₂) group at the 5-position significantly increases the electron density of the ring, facilitating the electrophilic attack.

The amino group is a powerful ortho-, para-director. In the case of Methyl 5-aminopicolinate, the positions ortho to the amino group are C4 and C6, and the para position is C2. The directing influence of the substituents on the ring dictates the regioselectivity of the bromination. The ester group at C2 is an electron-withdrawing group, deactivating the ring towards electrophilic attack. The nitrogen atom in the pyridine ring also deactivates the ortho (C2, C6) and para (C4) positions.[9] The amino group at C5, being a strong activating group, directs the incoming electrophile to its ortho positions (C4 and C6). However, the C6 position is sterically hindered by the adjacent ester group. Therefore, the bromination is expected to occur preferentially at the C3 position, which is ortho to the activating amino group and meta to the deactivating ester and ring nitrogen.

N-Bromosuccinimide (NBS) is a mild and selective brominating agent, often used as a source of electrophilic bromine.[10][11] The reaction is typically carried out in a suitable solvent, and the mechanism involves the generation of a bromonium ion or a related electrophilic bromine species that is then attacked by the electron-rich pyridine ring.[12]

Experimental Protocol: Synthesis of Methyl 3-bromo-5-aminopicolinate

This protocol outlines a laboratory-scale synthesis of Methyl 3-bromo-5-aminopicolinate.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Methyl 5-aminopicolinate≥98%Commercially Available---
N-Bromosuccinimide (NBS)≥98%Commercially AvailableShould be recrystallized if it appears yellow or brown.[13]
Acetonitrile (CH₃CN)AnhydrousCommercially Available---
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor work-up and extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solution---Prepared in-house---
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution---Prepared in-house---
Brine (Saturated NaCl solution)---Prepared in-house---
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)---Commercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or powder funnel

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions

N-Bromosuccinimide (NBS) is a corrosive and oxidizing agent. It is harmful if swallowed and causes severe skin burns and eye damage. [14][15]

  • Always handle NBS in a well-ventilated fume hood.[16]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[17][18]

  • Avoid inhalation of dust.[17]

  • Keep away from combustible materials.[15][16]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[17]

  • Dispose of waste according to institutional guidelines.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 5-aminopicolinate (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (e.g., 10 mL per gram of starting material).

    • Place the flask in an ice bath and stir the solution under an inert atmosphere (Nitrogen or Argon).

  • Addition of N-Bromosuccinimide:

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over a period of 15-20 minutes. A slight exothermic reaction may be observed. Maintain the temperature below 10 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should have a different Rf value than the product.

  • Work-up:

    • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 3-bromo-5-aminopicolinate as a solid.

Characterization

The structure and purity of the final product should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the bromination.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Brominating Agent: N-Bromosuccinimide is chosen over elemental bromine (Br₂) for several reasons. NBS is a solid, making it easier and safer to handle than liquid bromine.[11] It provides a low, steady concentration of electrophilic bromine, which helps to minimize side reactions, such as the formation of dibrominated products.[11][19]

  • Solvent Selection: Anhydrous acetonitrile is a suitable polar aprotic solvent for this reaction. It effectively dissolves the starting material and the reagent while being relatively inert under the reaction conditions. Other solvents like dichloromethane or tetrahydrofuran could also be employed.

  • Temperature Control: The initial cooling of the reaction to 0 °C is crucial to control the exothermic nature of the bromination and to enhance the regioselectivity. Running the reaction at lower temperatures minimizes the formation of undesired isomers.[19]

  • Work-up Procedure: The aqueous work-up with sodium thiosulfate is essential to neutralize any remaining NBS and bromine. The sodium bicarbonate wash removes any acidic byproducts.

Visualizing the Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Methyl 5-aminopicolinate in Acetonitrile cool Cool to 0 °C start->cool add_nbs Add NBS (portion-wise) cool->add_nbs react Stir at RT (Monitor by TLC) add_nbs->react quench Quench with Na₂S₂O₃ react->quench concentrate Concentrate quench->concentrate extract Extract with DCM & H₂O concentrate->extract wash Wash with NaHCO₃, H₂O, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Silica Gel Chromatography concentrate2->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: Experimental workflow for the bromination of Methyl 5-aminopicolinate.

References

The Versatile Synthon: A Guide to the Synthesis of Complex Molecules from Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 5-amino-4-bromopicolinate in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with precisely tailored properties is ever-present. Heterocyclic compounds, particularly those based on the pyridine scaffold, are foundational to a significant portion of FDA-approved pharmaceuticals. Within this privileged class of structures, this compound has emerged as a highly versatile and strategically valuable building block. Its unique trifunctional nature—a nucleophilic amino group, a bromine atom amenable to a wide array of cross-coupling reactions, and a methyl ester that can be further modified—offers medicinal and materials chemists a powerful platform for the efficient construction of complex molecular entities.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of key transformations, offer detailed, field-proven protocols, and present case studies that illustrate its application in the synthesis of biologically active molecules, with a particular focus on the development of kinase inhibitors.

Core Reactivity and Strategic Considerations

The synthetic potential of this compound is primarily dictated by the orthogonal reactivity of its functional groups. The bromine atom at the 4-position serves as a versatile handle for the introduction of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The amino group at the 5-position can act as a nucleophile or be derivatized to modulate the electronic properties of the pyridine ring and introduce further diversity. Finally, the methyl ester at the 2-position provides a site for hydrolysis and subsequent amide bond formation, a crucial step in the synthesis of many bioactive compounds.

A critical aspect of working with this molecule is the selective manipulation of these functional groups. The choice of reaction conditions—catalyst, ligand, base, and solvent—is paramount in achieving the desired transformation while preserving the other reactive sites. For instance, the inherent nucleophilicity of the amino group can sometimes interfere with cross-coupling reactions, necessitating careful optimization of the catalytic system.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and this compound is an excellent substrate for these transformations.[1] The electron-deficient nature of the pyridine ring, further influenced by the ester and amino substituents, impacts its reactivity in these processes.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between sp²-hybridized centers.[2] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position, a common strategy in the design of kinase inhibitors and other pharmaceuticals.[3][4]

Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. For electron-rich aminopyridine substrates, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base plays a crucial role in the transmetalation step, and its strength and solubility must be carefully considered to avoid undesired side reactions.[2]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent mixture (1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.5)Dioxane/H₂O (4:1)9012
2Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)10016

Note: This data is representative and based on protocols for analogous substrates. Yields will vary depending on the specific arylboronic acid used.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert reagents Add Catalyst and Ligand inert->reagents solvent Add Degassed Solvents reagents->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][5] This reaction is particularly valuable for synthesizing arylamines, which are common motifs in pharmaceuticals.[3] For this compound, this transformation allows for the introduction of a diverse range of primary and secondary amines at the 4-position.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which can be challenging for electron-rich aminopyridine substrates. The choice of base is also critical; strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used to deprotonate the amine nucleophile without competing in the coupling reaction.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and requires optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (2.0)Toluene10018
2Pd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.5)Dioxane11024

Note: This data is representative and based on protocols for analogous substrates. Yields will vary depending on the specific amine used.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(Br)L₂ Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition Ar-Br Amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ PdII_complex->Amine_complex Amine Coordination Ligand_Ex Ligand Exchange R₂NH Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_complex->Amido_complex Deprotonation Deprotonation Deprotonation (Base) Amido_complex->Pd0 Regenerates Catalyst Product Ar-NR₂ Amido_complex->Product Reductive Elimination Red_Elim Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations, such as click chemistry, or as integral parts of the final molecular structure.

Causality Behind Experimental Choices: The classic Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. An amine base is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct. Copper-free conditions have also been developed to avoid potential issues with copper contamination in the final product.[6]

Protocol 3: General Procedure for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-4.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent, the amine base, and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryPalladium Source (mol%)Copper Source (mol%)Base (equiv)SolventTemp (°C)Time (h)
1PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3.0)THF606
2Pd(PPh₃)₄ (4)CuI (8)i-Pr₂NH (4.0)Toluene8012

Note: This data is representative and based on protocols for analogous substrates. Yields will vary depending on the specific alkyne used.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing the 4-position of the picolinate ring, particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the ester group can activate the C4-Br bond towards nucleophilic attack.

Causality Behind Experimental Choices: The feasibility of an SNAr reaction depends on the electronic nature of the pyridine ring and the strength of the nucleophile. For less activated systems, harsher conditions (higher temperatures, stronger bases) may be required. This approach is often simpler and more cost-effective than cross-coupling reactions if applicable.

Case Study: Synthesis of Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[1] The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The substituent at the 4-position, readily introduced via the reactions described above, can be tailored to occupy a hydrophobic pocket and enhance potency and selectivity.

Derivatives of this compound are strategically designed to target the ATP-binding site of various kinases. For instance, a Suzuki-Miyaura coupling can introduce a substituted phenyl ring at the 4-position, which can then be further functionalized. Subsequent hydrolysis of the methyl ester and amide bond formation with a suitable amine can introduce additional points of interaction with the target protein.

Logical Relationship in Kinase Inhibitor Synthesis

G start This compound suzuki Suzuki-Miyaura Coupling (Introduce Aryl Group at C4) start->suzuki intermediate1 4-Aryl-5-aminopicolinate suzuki->intermediate1 hydrolysis Ester Hydrolysis intermediate1->hydrolysis intermediate2 4-Aryl-5-aminopicolinic Acid hydrolysis->intermediate2 amide Amide Bond Formation intermediate2->amide final_product Complex Kinase Inhibitor amide->final_product

Caption: A synthetic pathway to kinase inhibitors from the title compound.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that provides a streamlined entry into a wide range of complex molecular structures. Its utility is particularly evident in the synthesis of biologically active compounds, such as kinase inhibitors, where the ability to systematically modify the pyridine core is crucial for optimizing target engagement and pharmacokinetic properties. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—represent robust and reliable methods for achieving this molecular diversification.

As the fields of medicinal chemistry and materials science continue to evolve, the demand for such adaptable synthons will undoubtedly grow. Future research will likely focus on the development of even more efficient and selective catalytic systems for the functionalization of this and related heterocyclic scaffolds, as well as its application in novel areas of chemical synthesis. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this compound in their pursuit of the next generation of innovative molecules.

References

Application Notes and Protocols for the Use of Methyl 5-amino-4-bromopicolinate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-amino-4-bromopicolinate (CAS No. 870100-07-5) is a halogenated and aminated pyridine derivative poised for significant application in the discovery of novel agrochemicals.[1][2] Its unique trifunctional structure—comprising a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl ester that can be readily hydrolyzed—makes it a versatile scaffold for building diverse molecular architectures. Picolinic acid and its derivatives are foundational to a significant class of synthetic auxin herbicides, including well-known compounds like picloram and aminopyralid.[3][4] Furthermore, the picolinamide structure is a key feature in a variety of fungicides. This guide provides detailed insights and exemplary protocols for leveraging this compound as a strategic starting material in the synthesis of next-generation herbicides and fungicides. While extensive public data on the direct use of this specific isomer is nascent, the principles outlined herein are grounded in the established chemistry of picolinate-based agrochemicals.[5][6]

Physicochemical Properties and Structural Features

A comprehensive understanding of the starting material is paramount for reaction design and optimization.

PropertyValueSource
CAS Number 870100-07-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₇BrN₂O₂--INVALID-LINK--
Molecular Weight 231.05 g/mol --INVALID-LINK--
Appearance White to off-white solidInferred from similar compounds
Key Functional Groups 5-amino, 4-bromo, 2-methyl ester on a pyridine ringN/A

The spatial arrangement of the functional groups offers distinct opportunities for selective modification, forming the basis of the synthetic strategies discussed below.

Core Synthetic Strategies in Agrochemical Discovery

The strategic value of this compound lies in its capacity for sequential or orthogonal derivatization at its three key functional sites. This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR).

Agrochemical_Discovery_Workflow cluster_0 Primary Derivatization cluster_1 Secondary Modification / Final Step A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) at C4-Br A->B Introduce aryl/heteroaryl moieties for herbicidal or fungicidal activity C Derivatization of 5-Amino Group (e.g., Acylation, Sulfonylation) A->C Modulate physicochemical properties and target binding B->C D Hydrolysis of Methyl Ester to Carboxylic Acid B->D Generate final auxinic herbicide acid C->B C->D Create novel picolinamide fungicides

Figure 1: Workflow for Agrochemical Discovery.
Application in Herbicide Synthesis: Targeting Synthetic Auxins

Substituted picolinic acids are a cornerstone of modern herbicides, mimicking the natural plant hormone auxin to induce uncontrolled growth and subsequent death in susceptible broadleaf weeds.[3] The carboxylic acid functionality is crucial for this mode of action. Therefore, a key step in synthesizing new herbicidal candidates from this compound is the hydrolysis of the methyl ester.

The bromine atom at the 4-position is an ideal handle for introducing various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, a common strategy to fine-tune the herbicidal spectrum and potency.[7]

Figure 2: Representative Suzuki Coupling and Hydrolysis.
Application in Fungicide Synthesis: Developing Novel Carboxamides

Many successful fungicides operate by inhibiting the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain. The picolinamide scaffold is a known component of potent SDHI fungicides. The amino group of this compound can be acylated with various acid chlorides to generate a library of novel picolinamides. The bromine at the 4-position can be retained or substituted to modulate the compound's biological activity and physical properties.

Experimental Protocols

Note: These protocols are exemplary and should be adapted and optimized based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 mmol, 231 mg)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • 1,4-Dioxane (8 mL), degassed

  • Water (2 mL), degassed

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon source

Procedure:

  • To a round-bottom flask, add this compound, the selected arylboronic acid, and potassium carbonate.

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0), to the flask.

  • Evacuate the flask and backfill with an inert atmosphere (nitrogen or argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water to the reaction mixture.

  • Heat the mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Amide Synthesis via Acylation of the 5-Amino Group

This protocol details the formation of a picolinamide derivative.

Materials:

  • This compound (1.0 mmol, 231 mg)

  • Acid chloride (e.g., benzoyl chloride) (1.1 mmol)

  • Pyridine or Triethylamine (1.5 mmol)

  • Dichloromethane (DCM) (10 mL), anhydrous

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon source

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Slowly add the acid chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting amine.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with 1M HCl (aq), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by recrystallization or silica gel chromatography.

Protocol 3: Saponification of the Methyl Ester

This protocol outlines the hydrolysis of the methyl ester to the corresponding picolinic acid, a key step for creating synthetic auxin herbicides.

Materials:

  • Methyl 5-amino-4-substituted-picolinate (from Protocol 1 or 2) (1.0 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 mmol, 84 mg)

  • Tetrahydrofuran (THF) (5 mL)

  • Water (5 mL)

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide monohydrate to the solution.

  • Stir the mixture vigorously at room temperature for 2-6 hours, monitoring by TLC until the starting ester is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final picolinic acid.

Conclusion

This compound is a highly promising and adaptable precursor for the synthesis of novel agrochemicals. Its trifunctional nature allows for the creation of diverse molecular libraries through well-established synthetic transformations such as palladium-catalyzed cross-coupling, acylation, and saponification. By leveraging the protocols and strategies outlined in these notes, researchers can efficiently explore new chemical space in the ongoing effort to develop more effective and selective herbicides and fungicides.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-amino-4-bromopicolinate (CAS No. 870100-07-5) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. The precise quantification of this intermediate is paramount to ensure the purity, efficacy, and safety of final active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact downstream reactions and the quality of the final product.

Despite its importance, a standardized, publicly available analytical method for the quantification of this compound is not readily found in the literature. This application note addresses this gap by presenting a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is designed for accuracy, precision, and reliability, drawing upon established chromatographic principles for polar, aromatic amines and related pyridine derivatives.[1] This guide provides a comprehensive protocol, from sample preparation to method validation, suitable for implementation in quality control and research environments.

Rationale for Method Selection: HPLC-UV

The chemical structure of this compound, featuring a substituted pyridine ring, an amino group, and a bromine atom, makes it an ideal candidate for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Suitability for RP-HPLC: As a polar, non-volatile organic compound, RP-HPLC is the technique of choice.[2] It allows for excellent separation from non-polar and closely related polar impurities.

  • UV Absorbance: The pyridine ring is a strong chromophore, allowing for sensitive detection using a standard UV detector. The optimal detection wavelength can be determined empirically but is expected to be in the 250-270 nm range, typical for such structures.[1][3]

  • Method Robustness: HPLC is a cornerstone technique in the pharmaceutical industry, known for its high resolution, quantitative accuracy, and reproducibility, making it suitable for routine quality control.[1]

  • Alternative Considerations: While Gas Chromatography (GC) is powerful for volatile compounds, the polarity and thermal lability of this compound might necessitate derivatization, adding complexity.[1] Direct spectroscopic methods (e.g., UV-Vis) lack the specificity to quantify the analyte in the presence of impurities. Therefore, HPLC-UV provides the optimal balance of specificity, sensitivity, and practicality.

Proposed HPLC-UV Method and Protocol

This section details the complete, step-by-step protocol for the quantification of this compound.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals:

    • This compound reference standard (Purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric Acid (ACS grade)

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).[4]

Chromatographic Conditions

The following conditions are based on established methods for similar polar aromatic compounds and should be used as a starting point for method optimization.[1][5]

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules.[2]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier suppresses the ionization of the basic amino group, leading to improved peak shape and retention time stability.[5]
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient Elution 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA gradient elution ensures that impurities with a wide range of polarities are effectively eluted and separated from the main analyte peak.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThis is a common wavelength for aromatic compounds. For optimal sensitivity, determine the λmax by running a UV scan of a standard solution.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Preparation of Solutions

Proper sample and standard preparation is critical for accurate results.[6][7]

Step 1: Diluent Preparation

  • Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This will be used to dissolve the standard and sample.

Step 2: Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Step 3: Working Standard Solutions (for Linearity Curve)

  • Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

Step 4: Sample Preparation

  • Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Follow steps 1.2 through 1.4 from the standard preparation.

  • Prior to injection, filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to prevent particulates from damaging the column.[4][8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing weigh_std Weigh Reference Standard prep_std Prepare Standard Stock Solution (100 µg/mL) weigh_std->prep_std weigh_smp Weigh Test Sample prep_smp Prepare Sample Solution (Target ~100 µg/mL) weigh_smp->prep_smp prep_cal Prepare Calibration Standards (1-50 µg/mL) prep_std->prep_cal filter_smp Filter Sample Solution (0.45 µm Syringe Filter) prep_smp->filter_smp sys_suit System Suitability Check (Inject Working Standard) prep_cal->sys_suit inject_smp Inject Prepared Sample(s) filter_smp->inject_smp inject_cal Inject Calibration Standards sys_suit->inject_cal inject_cal->inject_smp gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_smp->gen_curve calc_conc Calculate Sample Concentration from Curve gen_curve->calc_conc report Generate Final Report (Assay %, Impurity Profile) calc_conc->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method Validation: Ensuring Trustworthiness

To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH guidelines Q2(R2).[9][10] A validation protocol should be established, defining the experiments and acceptance criteria.[10][11]

Key Validation Parameters

The following parameters are essential for validating a quantitative HPLC assay.[12][13]

ParameterPurpose & ProcedureTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradation products, matrix). Analyze a placebo/blank, a spiked sample, and a stressed sample.No interfering peaks at the retention time of the main analyte. Peak purity analysis (using DAD) should pass.
Linearity To verify that the detector response is directly proportional to the analyte concentration. Analyze a minimum of five concentrations across the desired range.Correlation coefficient (R²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the target assay concentration.[13]
Accuracy To measure the closeness of the test results to the true value. Perform spike recovery on a blank matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[11]
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified. Limit of Quantification (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Determined based on signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or standard deviation of the response.LOD: S/N ≥ 3. LOQ: S/N ≥ 10, with acceptable precision (e.g., RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate, ±5% in mobile phase composition).System suitability parameters should remain within acceptable limits. Analyte concentration should not be significantly affected.

Conclusion

This application note provides a comprehensive, scientifically grounded framework for the quantitative analysis of this compound using a reverse-phase HPLC-UV method. By explaining the causality behind experimental choices and embedding the principles of method validation, this guide is designed to be a self-validating system for researchers and quality control professionals. Adherence to the detailed protocols and validation guidelines will ensure the generation of accurate, reliable, and reproducible data, which is critical for decision-making in drug development and chemical manufacturing.

References

The Versatile Intermediate: Methyl 5-amino-4-bromopicolinate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, Methyl 5-amino-4-bromopicolinate has emerged as a versatile and valuable intermediate. Its unique arrangement of a nucleophilic amino group, a synthetically tractable bromine atom, and an ester functionality on a pyridine scaffold provides a rich platform for molecular diversification. This guide offers an in-depth exploration of the synthesis, reactivity, and key applications of this compound, providing researchers, scientists, and drug development professionals with detailed protocols and field-proven insights.

Core Molecular Data

This compound is a pyridine derivative with the following key identifiers:

PropertyValue
IUPAC Name methyl 5-amino-4-bromopyridine-2-carboxylate
CAS Number 870100-07-5
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol

The strategic positioning of the amino and bromo substituents on the pyridine ring dictates its reactivity, making it a prime substrate for a variety of cross-coupling reactions.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is through the regioselective bromination of its precursor, Methyl 5-aminopicolinate. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, directing the incoming bromine to the ortho position.

G Methyl 5-aminopicolinate Methyl 5-aminopicolinate This compound This compound Methyl 5-aminopicolinate->this compound  N-Bromosuccinimide (NBS)  Acetonitrile (ACN)  Room Temperature

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of similar activated pyridine systems.

Materials and Reagents:

  • Methyl 5-aminopicolinate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of Methyl 5-aminopicolinate (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The bromine atom serves as a versatile handle for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl structures. This compound is an excellent substrate for this reaction, coupling with a wide range of aryl and heteroaryl boronic acids or their esters.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound This compound 5-Aryl-5-aminopicolinate Derivative 5-Aryl-5-aminopicolinate Derivative This compound->5-Aryl-5-aminopicolinate Derivative Arylboronic Acid Arylboronic Acid Arylboronic Acid->5-Aryl-5-aminopicolinate Derivative Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->5-Aryl-5-aminopicolinate Derivative Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->5-Aryl-5-aminopicolinate Derivative Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->5-Aryl-5-aminopicolinate Derivative

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on well-established methods for the Suzuki-Miyaura coupling of bromo-pyridines.[1]

Materials and Reagents:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (2-5 mol%) under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[2][3] this compound can be coupled with a variety of primary and secondary amines to generate more complex substituted aminopyridines.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound This compound N-Substituted-5-aminopicolinate Derivative N-Substituted-5-aminopicolinate Derivative This compound->N-Substituted-5-aminopicolinate Derivative Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->N-Substituted-5-aminopicolinate Derivative Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst (e.g., Pd₂(dba)₃)->N-Substituted-5-aminopicolinate Derivative Ligand (e.g., Xantphos) Ligand (e.g., Xantphos) Ligand (e.g., Xantphos)->N-Substituted-5-aminopicolinate Derivative Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->N-Substituted-5-aminopicolinate Derivative Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->N-Substituted-5-aminopicolinate Derivative

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related bromo-pyridines.[4]

Materials and Reagents:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

Substituted picolinates are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The derivatives of this compound are valuable intermediates in the synthesis of such inhibitors.

For example, related aminopyridine scaffolds are key components of inhibitors targeting kinases such as ALK, c-Kit, and PDGFR.[5] The ability to introduce diverse aryl and amino substituents through the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the fine-tuning of inhibitor potency and selectivity.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and synthetically valuable intermediate. Its trifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. The detailed protocols provided herein for its synthesis and key applications in palladium-catalyzed cross-coupling reactions offer a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the development of novel and potent therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-4-bromopicolinate. As a key heterocyclic building block, optimizing its synthesis is crucial for efficient downstream applications. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and significantly improve your reaction yields.

Synthetic Pathway Overview

The most common and direct route to this compound is the electrophilic aromatic substitution of the precursor, Methyl 5-aminopicolinate. The reaction involves the direct bromination of the pyridine ring. The position of bromination (C4) is directed by the powerful activating effect of the amino group at C5, which directs electrophiles to its ortho (C4, C6) and para positions. The C4 position is favored due to the electronic effects of the substituents.

Reaction Scheme:

Despite its apparent simplicity, this reaction is often plagued by issues such as low yield, poor selectivity, and difficult purification. This guide will address these specific challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm observing no product formation at all. What are the primary causes?

A1: Low or no yield is a frequent issue that can typically be traced back to reagent quality or reaction conditions. Here are the most common culprits and how to address them:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for its selectivity, but it can degrade over time, especially if exposed to moisture or light.

    • Solution: Always use a fresh bottle of NBS or recrystallize old NBS from water before use. When running the reaction, ensure your glassware is scrupulously dry.[1]

  • Poor Starting Material Quality: The purity of Methyl 5-aminopicolinate is critical. Impurities can interfere with the reaction or complicate purification.

    • Solution: Verify the purity of your starting material using NMR or LC-MS. If necessary, purify it by recrystallization from a suitable solvent like ethyl acetate before proceeding.[2]

  • Incorrect Reaction Temperature: While some reactions require heat to overcome activation energy, electrophilic bromination of an activated ring is often fast. Excessively high temperatures can lead to decomposition and the formation of tar-like side products.[1]

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps control the reaction rate and minimizes side reactions. Monitor progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.

  • Insufficient Reaction Time: While less common for this activated system, it's possible the reaction has not gone to completion.

    • Solution: Monitor the reaction using TLC or LC-MS. If starting material is still present after several hours, consider extending the reaction time or slightly increasing the temperature.

Q2: I'm getting a mixture of products, including di-brominated species and other isomers. How can I improve selectivity for the 4-bromo product?

A2: Poor selectivity is a classic challenge in the bromination of activated aromatic rings. The formation of multiple products arises from the high reactivity of the substrate.

  • Cause - Over-bromination: The product, this compound, is still an activated ring and can react with a second equivalent of the brominating agent to form a di-brominated product.

    • Solution 1: Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents. Adding the agent slowly as a solution rather than all at once can help maintain a low concentration and reduce the chance of double addition.

    • Solution 2: Use a Milder Brominating Agent: NBS is generally more selective than liquid bromine (Br₂) because it provides a low, steady concentration of bromine in the reaction mixture.[3] Other bulky brominating agents can also increase selectivity.

  • Cause - Isomer Formation: While the C4 position is electronically favored, some bromination may occur at the C6 position.

    • Solution: Lower the Temperature: Running the reaction at 0 °C or even lower temperatures increases the kinetic selectivity for the most favored product. Higher temperatures provide enough energy to overcome the activation barrier for less-favored isomers.

Q3: My product appears to be decomposing during the reaction or workup, indicated by a dark color change or low recovery.

A3: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored, polymeric materials (tar). This can be exacerbated by acidic conditions or residual oxidants.

  • Solution 1: Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Solution 2: Controlled Quenching: During workup, quench any excess brominating agent by adding a mild reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the characteristic bromine/iodine color disappears.

  • Solution 3: pH Control: Avoid strongly acidic conditions during workup if possible, as the product may be unstable. A standard workup involves quenching, followed by extraction with an organic solvent and washing with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid.

Q4: I'm finding it difficult to isolate and purify the final product from the crude mixture.

A4: Purification is often challenging due to the similar polarities of the starting material, product, and potential side-products.

  • Solution 1: Column Chromatography: This is the most effective method for separating closely related compounds.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40-50% ethyl acetate) is typically effective. Monitor the fractions carefully by TLC.

  • Solution 2: Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization can be a highly effective final purification step.

    • Solvent Choice: Ethyl acetate or a mixture of ethyl acetate and hexanes is a good starting point for finding a suitable recrystallization solvent.[2] The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is superior: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?

A1: The choice depends on the desired balance between reactivity and selectivity. For this specific synthesis, NBS is generally recommended .

FeatureN-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Handling Crystalline solid, easier and safer to handle.Highly corrosive, volatile, and toxic liquid. Requires a fume hood and careful handling.
Selectivity Generally higher. Provides a low concentration of Br₂, reducing over-bromination.[3]Lower. Highly reactive, which can lead to a mixture of mono- and di-brominated products.
Byproducts Succinimide, which is water-soluble and easily removed during workup.HBr, which makes the reaction mixture acidic and may require a base or buffer.
Typical Solvents Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF).Acetic Acid (AcOH), DCM.[3]
Verdict Preferred for achieving higher yields of the desired mono-brominated product with fewer side reactions.Can be effective but requires more careful control of stoichiometry and temperature to achieve good selectivity.
Q2: How critical is the choice of solvent?

A2: The solvent plays a crucial role in solubility, reaction rate, and sometimes selectivity. A good solvent should dissolve the starting material and not react with the brominating agent.

  • Acetonitrile (MeCN): An excellent choice for reactions with NBS. It is polar enough to dissolve the starting material but is relatively inert.

  • Dichloromethane (DCM): Another common choice, particularly for its low boiling point, which simplifies removal post-reaction.

  • Acetic Acid (AcOH): Often used with liquid bromine. It can act as both a solvent and a mild acid catalyst, but its acidity can sometimes promote side reactions with sensitive substrates.[3]

Q3: What is the best way to monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting material and product spots (e.g., 30% Ethyl Acetate in Hexanes). Spot the reaction mixture alongside a spot of your starting material. The reaction is complete when the starting material spot has been completely consumed. This prevents running the reaction for too long, which can lead to side product formation.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical sequence of steps to diagnose and solve issues related to low product yield.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_workup Post-Reaction Checks Start Low Yield Observed Check_Reagents Step 1: Verify Reagent Quality Start->Check_Reagents Check_Conditions Step 2: Analyze Reaction Conditions Check_Reagents->Check_Conditions Reagents OK NBS Is NBS fresh/recrystallized? Check_Reagents->NBS Check_Workup Step 3: Review Workup & Purification Check_Conditions->Check_Workup Conditions Optimized Temp Was temperature too high? (Try 0°C -> RT) Check_Conditions->Temp Success Yield Improved Check_Workup->Success Process Refined Quench Was excess Br+ quenched properly? (e.g., Na2S2O3) Check_Workup->Quench SM_Purity Is starting material pure? (Check by NMR/LCMS) NBS->SM_Purity Solvent Is the solvent anhydrous? SM_Purity->Solvent Stoich Was stoichiometry correct? (Use 1.05 eq. NBS) Temp->Stoich Time Was reaction monitored by TLC to completion? Stoich->Time Purification Is the purification method optimal? (Chromatography vs. Recrystallization) Quench->Purification

Caption: A decision tree for troubleshooting low yield.
Mechanism of Bromination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the electron-rich pyridine ring attacks the electrophilic bromine source.

Caption: The mechanism of electrophilic bromination.

Detailed Experimental Protocol

This protocol uses NBS for a controlled and selective bromination.

Materials & Equipment:

  • Methyl 5-aminopicolinate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Standard glassware for workup (separatory funnel, flasks)

  • Saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃

  • Brine (saturated aqueous NaCl)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates and chamber

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 5-aminopicolinate (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.05 eq) in a minimum amount of anhydrous acetonitrile. Add this solution dropwise to the cooled, stirring solution of the starting material over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by TLC every 30-60 minutes until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add saturated aqueous Na₂S₂O₃ solution to quench any unreacted NBS and bromine. Stir for 10 minutes.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the pure fractions and remove the solvent to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the melting point.

References

Technical Support Center: Purification of Crude Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 5-amino-4-bromopicolinate (CAS 870100-07-5). This document is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. The purity of this compound is often critical for the success of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API).[1]

This guide provides practical, field-tested advice in a question-and-answer format, addressing common challenges encountered during purification. We will delve into the causality behind experimental choices to empower you with the knowledge to not only solve current issues but also to proactively design robust purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The typical impurities depend heavily on the synthetic route employed, which often involves the bromination of a precursor like Methyl 5-aminopicolinate.[2] Common impurities can include:

  • Unreacted Starting Materials: The precursor aminopicolinate.

  • Over-brominated Species: Such as di-brominated picolinates.

  • Positional Isomers: Bromination occurring at a different position on the pyridine ring.

  • Reagents and By-products: Residual brominating agents (e.g., N-bromosuccinimide) or their by-products (e.g., succinimide).[3]

  • Solvent Residues: From the reaction or initial work-up.

Q2: What is the best initial approach to purify the crude product?

A multi-step approach is often best. Start with a simple liquid-liquid extraction to remove highly polar or non-polar impurities. This is typically followed by either column chromatography for complex mixtures or recrystallization if the crude product is of relatively high purity. The choice depends on the scale, the nature of the impurities, and the required final purity.[4]

Q3: How can I effectively monitor the purification process and assess final purity?

  • Thin-Layer Chromatography (TLC): TLC is indispensable for optimizing column chromatography conditions and for quickly checking the composition of fractions.[1]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the gold standards for quantitative purity assessment of the final product.[4]

  • Nuclear Magnetic Resonance (NMR) & Mass Spectrometry (MS): These techniques are crucial for confirming the structural identity of the purified compound and ensuring no unexpected by-products are present.[3][5]

Q4: What are the recommended storage conditions for the purified compound?

To ensure stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4]

Purification Strategy Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for your crude this compound.

G start Crude Product Analysis (TLC/LCMS) extraction Perform Liquid-Liquid Extraction Work-up start->extraction is_solid Is the crude product a solid? purity_check Purity > 85% by NMR/LCMS? is_solid->purity_check Yes chromatography Proceed with Column Chromatography is_solid->chromatography No (Oil/Tar) recrystallization Proceed with Recrystallization purity_check->recrystallization Yes purity_check->chromatography No extraction->is_solid final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Section 1: Liquid-Liquid Extraction
ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation Vigorous shaking; presence of fine solid particulates; high concentration of the product.Add brine (saturated NaCl solution) to disrupt the emulsion. Gently invert the separatory funnel instead of shaking vigorously. Filter the crude mixture before extraction if solids are present.[4]
Poor Product Recovery in Organic Layer Incorrect pH of the aqueous layer; product has some water solubility.The amino group on the pyridine ring is basic. Ensure the aqueous layer is basic (pH > 8) to keep the compound in its neutral, less water-soluble form. Perform multiple extractions with smaller volumes of organic solvent for better efficiency.[4]
Product Precipitates at Interface The chosen organic solvent is a poor solvent for the product at that concentration.Dilute the mixture with more organic solvent or switch to a solvent in which the product is more soluble.
Section 2: Column Chromatography

The basicity of the amino group can lead to strong adsorption on acidic silica gel, causing tailing or irreversible binding.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation (Co-elution) Inappropriate eluent system; column is overloaded; flow rate is too high.Optimize the eluent system using TLC to achieve an Rf value of 0.2-0.3 for the product.[1] Reduce the amount of crude material loaded (typically 1-5% of the silica gel weight). Decrease the flow rate to allow for better equilibration.[4]
Product Streaks or "Tails" Badly The amino group is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to the eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.
Product Does Not Elute The eluent is not polar enough; irreversible adsorption.Gradually increase the polarity of the eluent (e.g., from 20% EtOAc in Hexane to 50% or higher). If the product is still retained, consider using a more polar solvent like methanol in the eluent. If using a modifier (see above) does not help, consider switching to a different stationary phase like alumina (basic or neutral).
Cracking of Silica Gel Bed Improper packing; running the column dry.Pack the column as a uniform slurry to avoid air pockets. Never let the solvent level drop below the top of the silica bed.[4]

Troubleshooting Workflow: Column Chromatography

G start Column Run Complete. Analyze Fractions via TLC. purity_check Is Product Pure and Separated from Impurities? start->purity_check success Combine Fractions & Evaporate. Proceed to Analysis. purity_check->success Yes co_elution Problem: Co-elution purity_check->co_elution No, Poor Separation streaking Problem: Streaking/Tailing purity_check->streaking No, Bad Peak Shape no_elution Problem: No Elution purity_check->no_elution No, Product on Baseline solution_co_elution Re-run with a shallower gradient or a less polar eluent system. co_elution->solution_co_elution solution_streaking Add 0.5-1% Triethylamine to the eluent system. streaking->solution_streaking solution_no_elution Increase eluent polarity. Consider adding MeOH or using Alumina. no_elution->solution_no_elution

Caption: Troubleshooting flowchart for column chromatography.

Section 3: Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
Product "Oils Out" The solution was cooled too quickly; the boiling point of the solvent is higher than the melting point of the compound; impurities are depressing the melting point.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow for slow cooling. If the problem persists, choose a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not supersaturated.Slowly evaporate the solvent until turbidity is observed, then allow it to cool. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of the pure compound if available.
Poor Recovery The compound is too soluble in the chosen solvent even at low temperatures.Place the flask in a colder bath (e.g., dry ice/acetone) if the solvent allows. Use a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a good solvent, and then slowly add a poor solvent (in which the product is insoluble) until the solution becomes cloudy, then warm to clarify and cool slowly.
Crystals are Colored or Impure Colored impurities are co-crystallizing; insoluble impurities were not removed.Perform a hot filtration of the solution after dissolving the crude product to remove any insoluble impurities.[4] Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step (use with caution as it can also adsorb the product).

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude product.[1]

  • Eluent Selection:

    • Using TLC, determine an optimal mobile phase. A good starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate.

    • The ideal eluent system should give the desired product an Rf value of approximately 0.2-0.3.[1]

    • If streaking is observed on the TLC plate, add 0.5% triethylamine to the eluent.

  • Column Packing:

    • Use a glass column with a diameter of ~2-3 cm. Secure it vertically in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1]

    • For 1 g of crude material, weigh ~40-50 g of silica gel (60 Å, 230-400 mesh).

    • Create a slurry by mixing the silica gel with your starting, low-polarity eluent. Pour this slurry into the column, gently tapping the side to ensure even packing.

    • Drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your 1 g of crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add ~2-3 g of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent. Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. Start with the low-polarity eluent determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.

    • Monitor the fractions being collected by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures with hexanes).

    • A suitable solvent will dissolve the compound when hot but not when cold. Ethyl acetate is often a good starting point for similar structures.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate while stirring.

    • Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization & Hot Filtration (if necessary):

    • If the solution is colored or contains insoluble material, remove it from the heat. Add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and other solids. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

References

Common side reactions in the synthesis of Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-amino-4-bromopicolinate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our approach is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively.

Introduction: A Plausible Synthetic Pathway

The synthesis of this compound is a nuanced process where control of regioselectivity and the prevention of side reactions are paramount. A robust and logical synthetic route involves a three-step sequence: protection of the reactive amino group, regioselective bromination, and subsequent deprotection to yield the final product. This guide is structured around this plausible synthetic pathway, addressing potential issues at each stage.

Part 1: Protection of the Amino Group - Acetylation

The initial step in this synthesis is the protection of the 5-amino group of the starting material, Methyl 5-aminopicolinate. Acetylation is a common and effective method to achieve this, yielding Methyl 5-(acetylamino)picolinate. This protection is crucial to deactivate the amino group, preventing it from interfering with the subsequent bromination step and helping to direct the bromine to the desired 4-position.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My acetylation reaction is incomplete, and I observe a significant amount of starting material even after prolonged reaction times. What could be the cause?

Answer: Incomplete acetylation can stem from several factors:

  • Insufficient Acylating Agent: Ensure at least a stoichiometric equivalent of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used. A slight excess (1.1-1.2 equivalents) is often beneficial to drive the reaction to completion.

  • Inadequate Base: A base, such as triethylamine or pyridine, is typically required to neutralize the acid byproduct (acetic acid or HCl) of the reaction. If the acid is not neutralized, it can protonate the starting amine, rendering it unreactive. Ensure the base is dry and used in at least a stoichiometric amount.

  • Reaction Temperature: While acetylation of amines is often exothermic and proceeds at room temperature, gentle heating (40-50 °C) can sometimes be necessary to ensure complete conversion, especially with less reactive substrates.

  • Moisture: The presence of water can hydrolyze the acetylating agent, reducing its effective concentration. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Question 2: I am observing the formation of a di-acetylated product. How can I avoid this?

Answer: Di-acetylation, while less common for anilines, can occur under harsh conditions. To mitigate this:

  • Control Stoichiometry: Avoid a large excess of the acetylating agent.

  • Moderate Reaction Conditions: Perform the reaction at room temperature or with gentle cooling to prevent over-reaction.

Question 3: Besides the desired product, I have an impurity that appears to be the hydrolyzed ester. Why is this happening during the acetylation step?

Answer: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur if the reaction conditions are too harsh or if there is an excess of water present, especially if the reaction is run for an extended period under basic conditions. To avoid this:

  • Use Anhydrous Conditions: As mentioned, ensure all reagents and solvents are dry.

  • Control Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and work it up as soon as the starting material is consumed.

  • Choice of Base: While a base is necessary, prolonged exposure to strong bases can promote ester hydrolysis. Use a non-nucleophilic base like triethylamine and avoid strong bases like sodium hydroxide if possible.

Part 2: Regioselective Bromination

With the amino group protected, the next critical step is the regioselective bromination of Methyl 5-(acetylamino)picolinate at the 4-position. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations due to its ease of handling and selectivity compared to liquid bromine.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My bromination reaction is yielding a mixture of isomers, including the undesired 6-bromo product. How can I improve the regioselectivity for the 4-position?

Answer: The regioselectivity of bromination on a substituted pyridine ring is dictated by the electronic and steric effects of the substituents. The acetylamino group is an ortho-, para-director. In this case, the 4- and 6-positions are activated. To favor bromination at the 4-position:

  • Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane or chloroform at low temperatures can sometimes enhance selectivity.

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction and improve selectivity. High temperatures can lead to a loss of selectivity.

  • Slow Addition of Brominating Agent: Adding the NBS portion-wise or as a solution dropwise can help to maintain a low concentration of the brominating species at any given time, which can favor the thermodynamically more stable product.

Question 2: I am observing a significant amount of di-brominated product. What are the likely causes and how can I prevent this?

Answer: The formation of a di-brominated product (e.g., 4,6-dibromo) is a common side reaction if the reaction conditions are not carefully controlled.[2] To minimize di-bromination:

  • Stoichiometry of NBS: Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents). A large excess of the brominating agent will significantly increase the likelihood of multiple brominations.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it once the mono-brominated product is the major component. Over-running the reaction or using elevated temperatures can promote a second bromination.

Question 3: My reaction is sluggish, and I have a low conversion to the brominated product. What can I do to improve the reaction rate?

Answer: A sluggish reaction could be due to:

  • Insufficient Activation: While the acetylamino group is activating, if the reaction is not proceeding, a stronger activating protecting group could be considered, although this adds complexity.

  • Reaction Conditions: Gentle heating might be necessary, but this must be balanced with the risk of decreased selectivity and di-bromination.

  • Purity of NBS: Old or impure NBS can be less reactive. It is good practice to recrystallize NBS if it appears discolored.

Part 3: Deprotection of the Acetyl Group

The final step is the removal of the acetyl protecting group to unveil the 5-amino functionality and yield the target molecule, this compound. This is typically achieved through acid- or base-catalyzed hydrolysis.[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: During the deprotection of the acetyl group under acidic conditions, I am losing my product to ester hydrolysis. How can I selectively deprotect the amide in the presence of the ester?

Answer: This is a classic challenge of selective hydrolysis. Amides are generally more stable to hydrolysis than esters. However, under strong acidic conditions, both can be cleaved.[6] To achieve selective deprotection:

  • Mild Acidic Conditions: Use milder acidic conditions, for example, dilute HCl in methanol at room temperature. Avoid high temperatures and highly concentrated acids.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC to stop the reaction as soon as the amide is cleaved, before significant ester hydrolysis occurs.

  • Alternative Deprotection Methods: Consider enzymatic deprotection, which can offer high selectivity under neutral pH conditions.

Question 2: I am using basic conditions for deprotection, but I am also observing significant ester hydrolysis. What are my options?

Answer: Basic hydrolysis (saponification) of the ester is a very facile reaction.[7] Therefore, selective deprotection of the amide under basic conditions is often difficult.

  • Mild Basic Conditions: Very mild basic conditions, such as potassium carbonate in methanol, might offer some selectivity.[8] However, this needs to be carefully optimized.

  • Prioritize Acidic Deprotection: In general, acidic deprotection is more likely to be selective for the amide over the methyl ester in this substrate.

Question 3: I am observing a byproduct that I suspect is the decarboxylated product. Is this possible during deprotection?

Answer: Decarboxylation of picolinic acid derivatives can occur, particularly at elevated temperatures.[9][10][11] While it is less likely to be a major side reaction during a mild deprotection at or near room temperature, it is a possibility if the workup or purification involves heating.

  • Avoid High Temperatures: Keep the reaction and workup temperatures as low as possible.

  • Neutralize Carefully: After acidic deprotection, neutralize the reaction mixture carefully at low temperatures.

Summary of Potential Side Reactions and Mitigation Strategies

Reaction Step Potential Side Reaction Cause Mitigation Strategy
Acetylation Incomplete ReactionInsufficient reagents, inadequate base, low temperature, moisture.Use slight excess of reagents, ensure anhydrous conditions, use an appropriate base, and gently heat if necessary.
Di-acetylationHarsh conditions, large excess of acetylating agent.Control stoichiometry and use moderate reaction temperatures.
Ester HydrolysisPresence of water, prolonged reaction time under basic conditions.Use anhydrous conditions, monitor reaction by TLC, and use a non-nucleophilic base.
Bromination Poor RegioselectivityHigh reaction temperature, inappropriate solvent.Use low temperatures, select a less polar solvent, and add brominating agent slowly.
Di-brominationExcess brominating agent, prolonged reaction time, high temperature.Use stoichiometric amount of NBS, monitor reaction closely by TLC, and maintain low temperature.
Sluggish ReactionInsufficient activation, impure NBS.Gently heat while monitoring selectivity, and use recrystallized NBS.
Deprotection Ester HydrolysisHarsh acidic or basic conditions.Use mild deprotection conditions (e.g., dilute acid), monitor reaction carefully, or consider enzymatic methods.
DecarboxylationHigh temperatures during reaction or workup.Maintain low temperatures throughout the process.

Experimental Protocols & Methodologies

Protocol 1: Acetylation of Methyl 5-aminopicolinate
  • Dissolve Methyl 5-aminopicolinate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • Add a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-(acetylamino)picolinate.

Protocol 2: Bromination of Methyl 5-(acetylamino)picolinate
  • Dissolve Methyl 5-(acetylamino)picolinate (1.0 eq.) in a suitable solvent (e.g., chloroform or acetonitrile).

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over a period of 30 minutes.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of Methyl 5-(acetylamino)-4-bromopicolinate
  • Dissolve the acetylated compound (1.0 eq.) in methanol.

  • Add a solution of hydrochloric acid (e.g., 3M HCl) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a base such as sodium bicarbonate at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Visualization of Key Processes

Plausible Synthetic Pathway

Synthesis_Pathway A Methyl 5-aminopicolinate B Methyl 5-(acetylamino)picolinate A->B Acetylation (Ac2O, Base) C Methyl 5-(acetylamino)-4-bromopicolinate B->C Bromination (NBS) D This compound C->D Deprotection (H+ or OH-)

Caption: Plausible synthetic route for this compound.

Troubleshooting Logic for Bromination

Troubleshooting_Bromination Start Bromination Reaction Issue Observe side products by TLC/NMR Start->Issue DiBrom Di-brominated Product Issue->DiBrom Excess Br+ WrongIsomer Incorrect Isomer (e.g., 6-bromo) Issue->WrongIsomer Poor Regioselectivity Incomplete Incomplete Reaction Issue->Incomplete Low Reactivity Sol_DiBrom Reduce NBS to 1.0 eq. Decrease reaction time/temp. DiBrom->Sol_DiBrom Sol_WrongIsomer Lower reaction temperature. Use less polar solvent. Slow addition of NBS. WrongIsomer->Sol_WrongIsomer Sol_Incomplete Check NBS purity. Gently warm reaction. Incomplete->Sol_Incomplete

Caption: Troubleshooting workflow for the bromination step.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for Methyl 5-amino-4-bromopicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet challenging, building block in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights to help you navigate common experimental hurdles and optimize your reaction conditions for maximum yield and purity.

The unique electronic and structural features of this compound—namely the electron-deficient pyridine ring, the electron-donating amino group, and the potential for chelation—present a specific set of challenges that require careful consideration of catalyst systems and reaction parameters. This document consolidates our expertise into a practical, question-and-answer format to directly address the issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "challenging" substrate for cross-coupling?

A: The difficulty arises from the molecule's inherent chemical properties. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This chelation can lead to catalyst inhibition or complete deactivation, effectively stopping the catalytic cycle before it can proceed efficiently.[1][2] Furthermore, while the pyridine ring is electron-deficient, which should facilitate the initial oxidative addition step, the strong electron-donating effect of the adjacent amino group can partially counteract this, reducing the reactivity of the carbon-bromine bond.[1]

Q2: Which cross-coupling reactions are most suitable for this substrate?

A: this compound is amenable to several common cross-coupling reactions, provided the conditions are carefully optimized. The most frequently successful transformations include:

  • Suzuki-Miyaura Coupling: For forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds with boronic acids or esters. This is often the first choice due to the mild conditions and commercial availability of reagents.[3]

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[4][5] This is crucial for building complex nitrogen-containing scaffolds.

  • Sonogashira Coupling: For forming C(sp²)-C(sp) bonds with terminal alkynes, a key reaction for accessing linear scaffolds and intermediates for further cyclization.[6]

Q3: Should I be concerned about the stability of the methyl ester group during the reaction?

A: Yes, this is a critical consideration. Many cross-coupling reactions employ basic conditions, which can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[7][8] This is particularly problematic with strong inorganic bases like NaOH or KOH, or even with carbonates in aqueous media at elevated temperatures. The use of milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), often in non-aqueous solvent systems, is recommended to preserve the ester functionality.[9][10]

Troubleshooting Guide: Low Yield & Reaction Failure

This section addresses the most common problem encountered: low or no conversion of the starting material.

Q4: My Suzuki coupling reaction failed completely. What is the most likely cause and the first thing I should check?

A: The primary suspect is catalyst deactivation due to coordination by the substrate's nitrogen atoms.[1][2] The bidentate chelation from the pyridine nitrogen and the amino group can form a highly stable complex with the palladium center, preventing it from participating in the catalytic cycle.

Solution Path:

  • Switch to a Superior Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[9] You must use a bulky, electron-rich phosphine ligand that promotes the formation of a monoligated, highly active Pd(0) species and sterically disfavors substrate chelation. The "Buchwald ligands" are the industry standard for this.[11][12] Start with SPhos or XPhos.

  • Use a Modern Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined pre-catalyst. Buchwald G3 or G4 pre-catalysts are designed for rapid, quantitative generation of the active LPd(0) catalyst, which can overcome the initial inhibition barrier.[11]

  • Ensure Rigorous Inert Conditions: Oxygen can irreversibly oxidize and deactivate the active Pd(0) catalyst.[9] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and the reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen.[13]

cluster_0 Catalyst Inhibition by Substrate Pd Pd(0) Catalyst Inactive Inactive Pd-Substrate Chelate Complex Pd->Inactive Coordination by Pyridine-N and Amino-N Substrate Methyl 5-amino- 4-bromopicolinate Substrate->Inactive

Caption: Potential pathway for catalyst deactivation.

Q5: I'm observing some product, but the yield is very low and there's a lot of starting material left. What parameters should I adjust?

A: Low conversion, as opposed to complete failure, suggests your catalyst system is active but suboptimal. The key is to systematically optimize the reaction parameters that influence the rates of the catalytic cycle steps.

Optimization Strategy:

  • Increase Temperature: Oxidative addition of aryl bromides can be slow and is often the rate-determining step.[14] Increasing the temperature in 10 °C increments (e.g., from 80 °C to 110 °C) can significantly accelerate the reaction.[13]

  • Screen Bases: The base is critical for the transmetalation step in Suzuki couplings.[10][15] If a weak base like K₂CO₃ is ineffective, switch to a stronger, more soluble base. K₃PO₄ is an excellent choice for challenging substrates, and Cs₂CO₃ is even stronger and more soluble.[9]

  • Check Solvent System: The solvent must fully dissolve all components at the reaction temperature.[8] A biphasic system like Toluene/H₂O or Dioxane/H₂O is common, but for preventing ester hydrolysis, consider anhydrous polar aprotic solvents like DMF or DME, especially when using K₃PO₄.[7][8]

Start Low Yield / Incomplete Conversion Temp Increase Temperature? (e.g., 80°C -> 110°C) Start->Temp Is reaction sluggish? Base Change Base? (e.g., K₂CO₃ -> K₃PO₄) Temp->Base No Improvement Success Reaction Optimized Temp->Success Improvement Ligand Change Ligand? (e.g., PPh₃ -> SPhos/XPhos) Base->Ligand No Improvement Base->Success Improvement Ligand->Success Improvement Failure Consult Specialist/ Re-evaluate Route Ligand->Failure No Improvement

Caption: Troubleshooting flowchart for low reaction yield.

Troubleshooting Guide: Side Product Formation

Even when the reaction proceeds, side products can complicate purification and reduce the yield of the desired material.

Q6: In my Suzuki coupling, I see a significant amount of the corresponding debrominated starting material (Methyl 5-aminopicolinate). What is causing this?

A: This side product arises from hydrodehalogenation . This can occur if there is a source of hydride in the reaction that intercepts a palladium intermediate. Common sources include certain alcohol solvents or additives. It can also be a competing pathway if the desired cross-coupling is slow.

Minimization Strategies:

  • Solvent Choice: Avoid using alcohols like isopropanol as the solvent if hydrodehalogenation is an issue.

  • Optimize Rate: By making the desired cross-coupling reaction faster (e.g., by increasing temperature or using a more active catalyst), you can outcompete the slower dehalogenation pathway.[1]

Q7: My boronic acid seems to be decomposing during the reaction, and I'm isolating the corresponding arene (the "proto-deboronation" product). How can I prevent this?

A: Protodeboronation is the hydrolysis of the C-B bond of the boronic acid, and it's a very common side reaction, especially with heteroaryl boronic acids or under extended heating in aqueous basic conditions.[1]

Minimization Strategies:

  • Use Boronic Esters: Boronic acid pinacol esters (Bpin) are significantly more stable towards hydrolysis than their corresponding boronic acids.[1] If possible, use the pinacol ester of your coupling partner.

  • Use Anhydrous Conditions: Eliminating water from the reaction mixture is the most direct way to prevent hydrolysis. A combination of K₃PO₄ in an anhydrous solvent like 1,4-dioxane or toluene is often effective.[9]

  • Use a Weaker Base: If the reaction allows, a milder base like potassium fluoride (KF) can sometimes reduce the rate of protodeboronation.[10]

Optimized Starting Protocols

The following are robust, starting-point protocols for common cross-coupling reactions. Note: These are starting points and may require further optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to be a high-success-rate starting point, employing a modern catalyst system to mitigate common failure modes.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or pinacol ester (1.2-1.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 eq.).[12]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos-G3, 1-3 mol%) to the Schlenk tube.[11]

  • Inert Atmosphere: Seal the tube with a septum or screw cap, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of ~0.1 M) via syringe.[12]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 90-110 °C.[13]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a strong, non-nucleophilic base and a specialized ligand suitable for C-N bond formation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos-G3, 2-4 mol%) and the base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.2-1.4 eq.).[2][12]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (3 cycles).

  • Reagent Addition: Add this compound (1.0 eq.), the amine coupling partner (1.1-1.2 eq.), and degassed, anhydrous solvent (e.g., Toluene or Dioxane) under a positive flow of argon.

  • Reaction: Heat the sealed tube to 90-110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol. Note that the aqueous wash should be neutral or slightly acidic to remove the strong base.

pd0 LPd(0) pd2_complex [L-Pd(II)-Ar]-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_amido [L-Pd(II)-Ar]-NR'R'' pd2_complex->pd2_amido Amine Coordination & Deprotonation (+HNR'R'', +Base) product Ar-NR'R'' pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration start_point right_point bottom_point

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Reference Tables for Optimization

Use these tables as a quick reference guide for selecting your initial reaction conditions.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommendationRationale & Comments
Pd Source SPhos-G3 or XPhos-G3 (1-3%)Pre-catalysts provide a reliable source of active Pd(0) and are ideal for challenging substrates.[11]
Ligand SPhos or XPhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination while preventing catalyst inhibition.[1]
Base K₃PO₄ (2-3 eq.)A strong but non-nucleophilic base that is effective in many solvent systems and less likely to cause ester hydrolysis.[9]
Solvent 1,4-Dioxane or TolueneGood general solvents for Suzuki couplings. Use anhydrous grade to minimize protodeboronation.[12]
Temperature 90 - 110 °CHigher temperatures are often required to drive the reaction with bromopyridine substrates to completion.[14]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale & Comments
Pd Source XPhos-G3 or RuPhos-G3 (2-4%)These pre-catalysts are highly effective for C-N bond formation with a wide range of amines.[2]
Ligand XPhos or RuPhosProven to be highly effective for the amination of heteroaryl halides.[2]
Base NaOtBu or LHMDS (1.2-1.4 eq.)Strong, non-nucleophilic bases required to deprotonate the amine within the catalyst coordination sphere.[2][16]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required for compatibility with the strong bases used.[12]
Temperature 90 - 110 °CNecessary to achieve reasonable reaction rates for C-N coupling.

References

Resolving solubility issues with Methyl 5-amino-4-bromopicolinate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Resolving Solubility Challenges

Welcome to the technical support center for Methyl 5-amino-4-bromopicolinate (CAS No. 870100-07-5). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile synthetic intermediate and may encounter challenges with its dissolution in organic solvents. As a key building block in medicinal chemistry, achieving complete and stable solubility is paramount for reaction success, purification, and screening assays.[1][2]

This document moves beyond simple solvent lists to provide a mechanistic understanding of the compound's properties, empowering you to make informed, logical decisions in your experimental design.

Understanding the Molecule: Why is Solubility a Challenge?

The solubility behavior of this compound is governed by a complex interplay of its functional groups. Understanding these structural features is the first step in troubleshooting.

  • Pyridine Ring: The core is a pyridine ring, which is aromatic and polar due to the electronegative nitrogen atom. This nitrogen's lone pair of electrons is not delocalized into the aromatic system, making it basic and available for hydrogen bonding.[3]

  • Amino Group (-NH₂): Positioned at C5, this primary amine is a potent hydrogen bond donor and acceptor. It significantly increases the molecule's polarity and potential for strong intermolecular interactions, which can lead to a stable crystal lattice that is difficult to disrupt.

  • Bromo Group (-Br): The bromine at C4 adds significant molecular weight and van der Waals forces. While it increases lipophilicity, its primary effect is often contributing to a more tightly packed crystal structure.

  • Methyl Ester (-COOCH₃): This group at C2 is a polar, aprotic feature that can act as a hydrogen bond acceptor.

The combination of a strong hydrogen bond donor (-NH₂), multiple acceptors (N in the ring, -NH₂, ester), and a polar backbone means this molecule has a "split personality." It possesses features that favor both polar and, to a lesser extent, non-polar interactions, but its strong intermolecular hydrogen bonding capacity is often the primary reason for poor solubility in many common solvents. The key to dissolution is to find a solvent system that can effectively compete with and disrupt these strong intermolecular forces.

Troubleshooting Guide & FAQs

This section addresses the most common solubility issues in a practical question-and-answer format.

Q1: I am starting a new project. Which solvents should I try first to dissolve this compound?

Answer: A systematic, tiered approach is most effective. Start with solvents that are commonly used in the synthesis and purification of similar heterocyclic compounds. Given the molecule's polar nature, polar aprotic solvents are often the best starting point.

Rationale: The goal is to find a solvent that can effectively solvate the molecule by disrupting the intermolecular hydrogen bonds in the solid state. Polar aprotic solvents like DMF and DMSO are excellent hydrogen bond acceptors and have high dielectric constants, making them effective at dissolving polar compounds. Chlorinated solvents offer good solubility for moderately polar compounds, while protic solvents like methanol can compete for hydrogen bonding sites.

Table 1: Initial Solvent Selection Guide for this compound

Solvent TierSolvent NameTypeRationale for Use
Tier 1 (High Probability) Dimethylformamide (DMF)Polar AproticExcellent hydrogen bond acceptor, often used in reactions with amino-pyridines.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticHighly polar, excellent for creating stock solutions for biological screening.
Tier 2 (Moderate Probability) Dichloromethane (DCM)Polar AproticGood for moderately polar compounds; often used in purification.[1]
Chloroform (CHCl₃)Polar AproticSimilar to DCM; used in the synthesis of related bromo-aminopyridines.[5]
Tetrahydrofuran (THF)Polar AproticEthereal solvent, good for compounds with moderate polarity.
Tier 3 (Lower Probability / Specific Applications) Methanol (MeOH)Polar ProticCan act as both H-bond donor and acceptor. May be effective, but solubility might be limited.
Acetonitrile (MeCN)Polar AproticLess polar than DMF/DMSO; solubility may be lower but useful for purification (e.g., washing).[4][6]
Ethyl Acetate (EtOAc)Polar AproticOften used in extraction and chromatography; partial solubility is expected.[5]
Q2: The compound shows poor solubility in my chosen solvent at room temperature. What is the next logical step?

Answer: Gently heating the mixture is the most common and effective next step. The solubility of most solids increases with temperature as the additional kinetic energy helps overcome the lattice energy of the crystal.

Causality: The energy required to dissolve a solid is known as the enthalpy of solution. This process involves two main steps: overcoming the crystal lattice energy (endothermic) and the solvation of the solute molecules (exothermic). By supplying heat, you provide the necessary energy to break the strong intermolecular hydrogen bonds holding the crystal lattice together, allowing the solvent molecules to surround and stabilize the solute.

See Experimental Protocol 1 for a detailed methodology on assessing solubility with heat.

Trustworthiness Check: Always monitor for potential degradation. Before scaling up, dissolve a small sample with heat, then cool it to room temperature to see if it precipitates. Analyze the redissolved sample by TLC or LC-MS against a standard of the starting material to ensure no new spots or peaks have appeared.

Q3: Heating isn't an option for my experiment, or it didn't work sufficiently. How can I use a co-solvent system to improve solubility?

Answer: Using a co-solvent system is an excellent strategy to fine-tune the polarity of your solvent to match the solute. This involves mixing a primary solvent in which the compound is sparingly soluble with a smaller amount of a "stronger" solvent in which it is highly soluble.

Expert Insight: A common and effective approach is to start with the compound suspended in a less polar solvent (like Dichloromethane or Toluene) and add a highly polar aprotic solvent (like DMF or NMP) dropwise until the solid dissolves. This technique is frequently used to initiate reactions where the starting material has poor solubility in the primary reaction solvent.

The diagram below outlines the logical workflow for developing a co-solvent system.

CoSolvent_Workflow start Start: Poor Solubility in Primary Solvent (S1) suspend Suspend compound in S1 start->suspend check_s2 Is compound highly soluble in a 'strong' polar aprotic solvent (S2) like DMF/DMSO? add_s2 Add S2 dropwise with vigorous stirring check_s2->add_s2 Yes no_s2 No suitable S2 found. Re-evaluate primary solvent choice. Consider pH modification. check_s2->no_s2 No suspend->check_s2 observe Observe for dissolution add_s2->observe success Success: Homogeneous Solution (Note S1:S2 ratio) observe->success Dissolved failure Failure: Insoluble (Consider alternative S1 or S2) observe->failure Not Dissolved

Caption: Logic for Co-Solvent System Development.

Q4: My compound needs to be in an aqueous buffer for a biological assay, but it's insoluble in water. What can I do?

Answer: For aqueous applications, the most effective strategies are pH adjustment and the use of a co-solvent like DMSO.

1. pH Adjustment: The pyridine nitrogen and the exocyclic amino group are basic.[3] By lowering the pH of the aqueous buffer with an acid (e.g., HCl), you can protonate these basic sites. This forms a salt (a pyridinium hydrochloride), which is an ionic species and is almost always significantly more water-soluble than the neutral parent compound.

2. DMSO Co-solvent: The standard method for preparing compounds for high-throughput screening (HTS) or cell-based assays is to first create a high-concentration stock solution in 100% DMSO. This stock is then diluted into the aqueous assay buffer. The final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects on the biological system.

The workflow below illustrates the decision-making process for resolving general solubility issues.

Troubleshooting_Workflow start Start: Compound is Insoluble solvent_screen 1. Perform Systematic Solvent Screen (Table 1) start->solvent_screen is_soluble Soluble? solvent_screen->is_soluble apply_heat 2. Apply Gentle Heat (See Protocol 1) is_soluble->apply_heat No end_soluble Problem Solved is_soluble->end_soluble Yes is_soluble_heat Soluble? apply_heat->is_soluble_heat co_solvent 3. Develop Co-Solvent System (e.g., DCM/DMF) is_soluble_heat->co_solvent No is_soluble_heat->end_soluble Yes is_soluble_co Soluble? co_solvent->is_soluble_co ph_adjust 4. For Aqueous Media: Adjust pH to form salt is_soluble_co->ph_adjust No / Aqueous Needed is_soluble_co->end_soluble Yes end_insoluble Advanced Troubleshooting Needed (e.g., formulation, derivatization) ph_adjust->end_insoluble

Caption: Troubleshooting Workflow for Poor Solubility.

Experimental Protocols
Experimental Protocol 1: Assessing the Effect of Temperature on Solubility

Objective: To systematically determine if heating can achieve the desired concentration without causing degradation.

Methodology:

  • Preparation: In a vial, add a known mass of this compound and a measured volume of the selected solvent to achieve your target concentration. Add a magnetic stir bar.

  • Room Temperature Check: Stir the suspension vigorously for 15-20 minutes at ambient temperature. Note the degree of dissolution.

  • Incremental Heating: Place the vial in a heating block or oil bath set to 40 °C. Stir for 15 minutes. Observe any changes.

  • Temperature Increase: If the solid persists, increase the temperature in 10-15 °C increments. Hold at each new temperature for 15 minutes, stirring continuously. Do not exceed the boiling point of the solvent.

  • Record Dissolution Temperature: Note the temperature at which complete dissolution occurs.

  • Stability Check: Once dissolved, allow the solution to cool back to room temperature. Observe if the compound precipitates out. A stable solution will remain clear.

  • Integrity Verification (Critical): Spot the heated solution on a TLC plate alongside a solution of the starting material dissolved in a strong solvent (like DMF). Develop the plate and check for any new spots that would indicate degradation.

References

Identifying and removing impurities from Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 5-amino-4-bromopicolinate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a substituted pyridine derivative, this compound is a key intermediate in the development of pharmaceuticals and agrochemicals.[1] However, its synthesis and handling can introduce impurities that may compromise the outcome of subsequent reactions.

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you identify and remove common impurities, ensuring the high purity required for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and appears slightly off-color. What are the likely culprits?

An impure product often presents with a depressed and broad melting point range. The off-color (typically yellow or brown) can be attributed to residual brominating agents or side-products.[2] Common impurities include unreacted starting material (Methyl 5-aminopicolinate), over-brominated species, or regioisomers formed during synthesis.

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate. How can I identify which spot is my product?

Your product, this compound, is more polar than the unbrominated starting material but likely less polar than highly polar impurities like the hydrolyzed carboxylic acid. The starting material, Methyl 5-aminopicolinate, will have a higher Rf value (travel further up the plate) than the brominated product due to the increased molecular weight and polarity imparted by the bromine atom. Over-brominated products may have similar Rf values, often requiring more advanced techniques like HPLC or NMR for definitive identification.

Q3: My ¹H NMR spectrum shows unexpected peaks. What do they signify?

Unexpected signals in an NMR spectrum are the most definitive way to identify impurities.

  • Residual Starting Material (Methyl 5-aminopicolinate): Look for a set of signals corresponding to the unbrominated pyridine ring.

  • Over-bromination: A loss of aromatic proton signals suggests multiple bromine atoms have been added to the ring.

  • Hydrolysis: The disappearance of the methyl ester singlet (usually around 4.0 ppm)[3] and the appearance of a broad singlet for a carboxylic acid proton (often >10 ppm) indicates hydrolysis to 5-amino-4-bromopicolinic acid.

  • Solvent Residue: Common synthesis solvents like acetic acid or dichloromethane may be present.[1]

Q4: What is the most effective general strategy for purifying crude this compound?

For most common impurities, a two-step approach is highly effective:

  • Aqueous Workup/Extraction: A mild aqueous base wash (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like residual acetic acid or the hydrolyzed picolinic acid.

  • Recrystallization or Column Chromatography: If the crude product is >85% pure, recrystallization is often the most efficient method for obtaining highly pure material.[4] For more complex mixtures with closely related impurities, flash column chromatography is the method of choice.[5][6]

Impurity Identification and Troubleshooting Workflows

This section provides detailed protocols and the scientific rationale behind them for accurately identifying and subsequently removing impurities.

Workflow 1: Initial Purity Assessment via Chromatography

A logical first step in assessing your material is to use chromatographic techniques. They are fast, require minimal sample, and provide a clear picture of the number of components in your mixture.

G cluster_0 Purity Assessment start Crude Product tlc Run TLC Analysis (e.g., 30% EtOAc/Hexanes) start->tlc single_spot Is the spot a single, well-defined circle? tlc->single_spot Single Spot? hplc Confirm Purity with HPLC (>98% purity?) single_spot->hplc Yes multi_spot_path Proceed to Impurity ID and Purification single_spot->multi_spot_path No hplc->multi_spot_path No pure_product Product is Likely Pure. Proceed with Synthesis. hplc->pure_product Yes

Caption: Initial purity assessment workflow.

Protocol 1: Thin Layer Chromatography (TLC) Analysis

Objective: To quickly visualize the number of components in the crude product mixture.

Methodology:

  • Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Elution: Place the plate in a developing chamber containing a mobile phase. A good starting point for this class of compound is 30-50% Ethyl Acetate in Hexanes .

  • Visualization: After the solvent front has reached the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

  • Interpretation: The number of distinct spots corresponds to the minimum number of components in your sample.

Causality: The separation on a silica gel plate is based on polarity. Non-polar compounds travel further up the plate (higher Rf), while polar compounds have stronger interactions with the silica and move shorter distances (lower Rf). This allows for a rapid assessment of purity.

Workflow 2: Spectroscopic Identification of Impurities

If TLC or HPLC indicates the presence of impurities, ¹H NMR spectroscopy is the primary tool for structural elucidation.

Table 1: Expected ¹H NMR Shifts and Common Impurities
Compound/ImpurityKey ¹H NMR Signals (CDCl₃, approx. ppm)Rationale for Presence
This compound (Product) ~8.1 (s, 1H, H-6), ~7.3 (s, 1H, H-3), ~4.8 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃)Target molecule.
Methyl 5-aminopicolinate (Starting Material) ~8.0 (d, 1H), ~7.1 (d, 1H), ~6.8 (dd, 1H), ~4.5 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃)Incomplete reaction.
5-amino-4-bromopicolinic acid (Hydrolysis) ~8.1 (s, 1H), ~7.3 (s, 1H), Disappearance of -OCH₃ signal, Broad OH signal (>10 ppm)Hydrolysis of the methyl ester during workup.
Succinimide (from NBS) ~2.7 (s, 4H)By-product of N-bromosuccinimide (NBS) if used as the brominating agent.[2]
Acetic Acid (Solvent) ~2.1 (s, 3H), ~11.5 (br s, 1H)Common solvent used for bromination reactions.[1]

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Workflow 3: Purification Strategies

Based on the identified impurities, select the most appropriate purification technique.

G cluster_1 Purification Decision Tree start Impure Product impurity_type What is the main impurity? start->impurity_type acid_wash Perform Aqueous Wash (e.g., sat. NaHCO₃) impurity_type->acid_wash Acidic Impurities (e.g., hydrolyzed acid) column Purify by Flash Column Chromatography impurity_type->column Starting Material or Closely Related Isomers recrystallize Perform Recrystallization impurity_type->recrystallize Minor Impurities (Product >85% pure) re_analyze Re-analyze purity (TLC/HPLC/NMR) acid_wash->re_analyze column->re_analyze recrystallize->re_analyze final_product Pure Product re_analyze->final_product Purity >98%

Caption: Logic for selecting a purification method.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate the desired product from impurities with different polarities. This technique is particularly useful for separating compounds with similar Rf values on TLC.[5][6]

Methodology:

  • Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry method with the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (gradient elution). A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Causality: Similar to TLC, column chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase. By gradually increasing the mobile phase polarity, compounds are eluted in order of increasing polarity, allowing for their effective separation.

Protocol 3: Purification by Recrystallization

Objective: To purify a solid compound by leveraging differences in solubility at different temperatures. This is the preferred method for removing small amounts of impurities from a product that is already substantially pure.[4]

Methodology:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, solvent systems like Ethanol/Water or Ethyl Acetate/Hexanes are good starting points.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot primary solvent (e.g., Ethanol or Ethyl Acetate) required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask or place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Causality: As the hot, saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution. The impurities, being present in a much lower concentration, remain dissolved in the solvent (mother liquor) and are removed during filtration.[4]

References

Preventing degradation of Methyl 5-amino-4-bromopicolinate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-amino-4-bromopicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into preventing the degradation of this compound during storage. Here, we will move beyond simple procedural lists to explain the underlying chemical principles and provide robust, self-validating protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways: oxidation of the aromatic amine and hydrolysis of the methyl ester.

  • Oxidation: The amino group on the pyridine ring is an electron-donating group, making the aromatic ring susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts.[3] Oxidation can lead to the formation of colored impurities, such as nitroso or nitro compounds, and potentially polymerization, resulting in intractable tars.[4]

  • Hydrolysis: The methyl ester functional group can undergo hydrolysis to form the corresponding carboxylic acid, 5-amino-4-bromopicolinic acid, and methanol. This reaction is catalyzed by the presence of moisture, and the rate can be influenced by pH (both acidic and alkaline conditions can promote hydrolysis) and temperature.[5][6][7]

Q2: I've noticed a discoloration (yellowing/browning) in my stored sample. What is the likely cause?

A2: Discoloration is a strong indicator of oxidative degradation. The formation of oxidized species, such as nitroso and nitro compounds, often results in colored byproducts.[8] This process can be accelerated by exposure to light and air. To confirm, you can use analytical techniques like UV-Vis spectroscopy to check for new absorption bands or HPLC to identify impurity peaks.

Q3: My compound shows poor solubility after storage. What could be the reason?

A3: Reduced solubility can be a consequence of either hydrolysis or polymerization. If hydrolysis has occurred, the resulting carboxylic acid may have different solubility properties than the parent ester. Polymerization, resulting from oxidative processes, can lead to the formation of higher molecular weight, insoluble materials.[4]

Q4: What are the ideal storage conditions to minimize degradation?

A4: To mitigate both oxidation and hydrolysis, the following storage conditions are strongly recommended:

ParameterRecommended ConditionRationale
Temperature -20°C is ideal.[9][10] If not possible, store in a cool place below 30°C (86°F).[11]Low temperatures significantly slow down the rates of both oxidation and hydrolysis reactions.
Atmosphere Inert atmosphere (Argon or Nitrogen).Displacing oxygen minimizes the risk of oxidative degradation.
Light Amber vial or protection from light.[3]Light, particularly UV radiation, can provide the activation energy for oxidative reactions.
Moisture Tightly sealed container in a dry environment (desiccator).[11]Minimizes the availability of water for hydrolysis. Amines can be hygroscopic.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Unexpected Peaks in HPLC Analysis After Storage

If you observe new peaks in your HPLC chromatogram that were not present in the initial analysis of the compound, it indicates the presence of degradation products.

Troubleshooting_HPLC_Impurities start Unexpected HPLC Peaks Observed check_retention Compare Retention Times: - Earlier Eluting? - Later Eluting? start->check_retention hydrolysis_product Potential Hydrolysis Product (More Polar Carboxylic Acid) check_retention->hydrolysis_product Earlier oxidation_product Potential Oxidation/Dimerization Product (Less Polar) check_retention->oxidation_product Later confirm_mass Confirm with LC-MS: - Does mass correspond to hydrolyzed product? - Does mass correspond to oxidized/dimerized product? hydrolysis_product->confirm_mass oxidation_product->confirm_mass yes_hydrolysis Confirmed: Hydrolysis Occurred confirm_mass->yes_hydrolysis Mass matches hydrolysis yes_oxidation Confirmed: Oxidation Occurred confirm_mass->yes_oxidation Mass matches oxidation review_storage_hydrolysis Review Storage: - Check for moisture ingress - Use desiccants yes_hydrolysis->review_storage_hydrolysis review_storage_oxidation Review Storage: - Check for air/light exposure - Store under inert gas yes_oxidation->review_storage_oxidation

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent biological activity can be a direct result of using a degraded compound.

Troubleshooting_Assay_Inconsistency start Inconsistent Biological Assay Results check_purity Re-analyze Compound Purity (HPLC, NMR) start->check_purity purity_ok Purity is High (>98%) check_purity->purity_ok purity_low Purity is Low / Degradants Present check_purity->purity_low investigate_assay Investigate Assay Parameters: - Reagent stability - Protocol variations - Instrument performance purity_ok->investigate_assay purify_compound Purify Compound (e.g., Recrystallization, Chromatography) purity_low->purify_compound review_storage Review Storage Conditions: - Temperature, Light, Atmosphere, Moisture purity_low->review_storage retest Re-test with Purified Compound purify_compound->retest

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

This protocol provides a step-by-step method for the safe, long-term storage of this compound.

  • Preparation:

    • Ensure the compound is dry and free of residual solvents. If necessary, dry under high vacuum for several hours.

    • Select a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere Packaging:

    • Place the vial containing the compound into a larger Schlenk flask or a glovebox antechamber.

    • Evacuate the flask/antechamber and backfill with a dry, inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

    • While under the inert atmosphere, tightly seal the vial cap.

  • Sealing and Labeling:

    • For extra protection against moisture and air, wrap the cap and neck of the vial with Parafilm.

    • Label the vial clearly with the compound name, CAS number (870100-07-5), date of storage, and any relevant batch information.[12][13][14]

  • Storage:

    • Place the sealed vial inside a secondary container (e.g., a small box or plastic bag).

    • Store the secondary container in a -20°C freezer.[10] The freezer should be dedicated to chemical storage and not used for food items.

  • Handling for Use:

    • When removing the compound from the freezer, allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

    • If possible, open the vial and weigh out the desired amount in a glovebox or under a stream of inert gas.

    • After use, re-purge the vial with inert gas before re-sealing and returning to the freezer.

Protocol 2: Quality Control Check for Stored Samples

Regularly assessing the purity of your stored compound is crucial. This protocol outlines a basic HPLC method for this purpose.

  • Sample Preparation:

    • Prepare a stock solution of your stored this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid) is a good starting point.

      • Gradient Example: 10% Acetonitrile for 2 min, ramp to 90% Acetonitrile over 10 min, hold for 2 min, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (mobile phase) to ensure there is no system contamination.

    • Inject your sample and analyze the chromatogram.

    • Compare the chromatogram to a reference chromatogram of a fresh, pure sample. Look for the appearance of new peaks or a decrease in the area of the main peak. The purity can be estimated by the relative peak areas.

References

Technical Support Center: Scaling Up the Production of Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 5-amino-4-bromopicolinate. This guide is designed for researchers, chemists, and process development professionals who are working with this important chemical intermediate. Here, we move beyond simple protocols to address the common, and often complex, challenges encountered during synthesis and scale-up. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure your success.

Section 1: Synthesis Overview & Core Logic

This compound is a key building block in the development of pharmaceuticals and agrochemicals.[1] Its synthesis typically involves the selective bromination of an aminopicolinate precursor. While straightforward on paper, scaling this reaction requires careful control over reagents, conditions, and workup procedures to maintain yield, purity, and, most importantly, safety.

The most common synthetic route is the electrophilic bromination of Methyl 5-aminopicolinate. The core challenge lies in achieving mono-bromination at the C4 position, which is activated by the C5 amino group, without promoting di-bromination or other side reactions.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Methyl 5-aminopicolinate (Starting Material) Solvent Dissolve in appropriate solvent (e.g., Acetic Acid, DMF) Start->Solvent Bromination Controlled addition of Brominating Agent (e.g., NBS) Solvent->Bromination ReactionControl Maintain Temperature (e.g., 0-25°C) & Monitor via TLC/HPLC Bromination->ReactionControl Quench Quench Reaction ReactionControl->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification QC Quality Control (NMR, HPLC, MS) Purification->QC FinalProduct This compound (Final Product) QC->FinalProduct

Caption: A typical workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent method is the direct bromination of Methyl 5-aminopicolinate. For laboratory and pilot scales, N-Bromosuccinimide (NBS) is often the reagent of choice due to its ease of handling as a solid and its generally high selectivity.[2] Alternative brominating agents include elemental bromine (Br₂), which can be cheaper for large-scale production but presents significant handling hazards.[3][4]

Q2: Which brominating agent is better for scale-up: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

This is a critical process development question that balances cost, safety, and efficiency.

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical Form Crystalline SolidFuming, corrosive liquid
Handling Easier and safer to handle.[3]Difficult to handle; requires specialized equipment like scrubber systems.[3][5]
Selectivity Generally high selectivity for mono-bromination at lower temperatures.[2]Can lead to over-bromination if addition is not strictly controlled.[3]
Byproducts Succinimide (water-soluble, relatively easy to remove).Hydrobromic acid (HBr), which can be corrosive and may require neutralization.
Cost More expensive per mole of bromine.Less expensive raw material.
Scale-Up Verdict Preferred for initial scale-up and processes where safety and selectivity are paramount. The solid form can be difficult to add continuously.[3]Considered for large-scale commercial production where cost is a primary driver and engineering controls for safe handling are in place.[5]

Q3: What are the most critical reaction parameters to control during the bromination step?

Three parameters are paramount:

  • Temperature: The reaction is exothermic. Low temperatures (e.g., 0-10°C) are crucial to control the reaction rate and prevent the formation of impurities, such as the 3,5-dibromo byproduct.[2]

  • Stoichiometry: A slight excess of the starting material or using precisely one equivalent of the brominating agent is recommended to minimize over-bromination.

  • Rate of Addition: The brominating agent should be added slowly and portion-wise (if solid) or via a syringe pump (if liquid) to maintain temperature and concentration control.[3] This ensures that localized high concentrations of the brominating agent do not lead to side reactions.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than expected (<70%). What are the likely causes and how can I fix it?

A: Low yield can stem from several factors. Let's break them down:

  • Cause 1: Incomplete Reaction. The starting material may not be fully consumed.

    • Troubleshooting:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Do not rely solely on reaction time.

      • Reagent Purity: Ensure the purity of your brominating agent. The purity of NBS, for example, should be checked before use as it can degrade over time.[3]

      • Temperature: While low temperatures are good for selectivity, the reaction may be sluggish. Find the optimal temperature that balances reaction rate and impurity formation. A range of 0-25°C is typical.[2]

  • Cause 2: Product Degradation. The amino group on the pyridine ring can be sensitive.

    • Troubleshooting:

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run for an extended period.

      • Workup Conditions: Avoid strongly acidic or basic conditions during workup if possible. Prompt extraction and purification after quenching the reaction are recommended.

  • Cause 3: Mechanical Losses. The product might be lost during the workup and purification stages.

    • Troubleshooting:

      • Extraction Efficiency: Ensure you are using the correct solvent for extraction and performing a sufficient number of extractions (e.g., 3x with Dichloromethane or Ethyl Acetate). Check the pH of the aqueous layer to ensure the product is in its neutral, organic-soluble form.

      • Precipitation/Crystallization: If the product is isolated by precipitation, ensure the pH is adjusted correctly to minimize its solubility in the aqueous phase. When pouring the reaction mixture into water, a brown solid should form.[2]

Problem: Impurity Formation

Q: My final product is contaminated with a significant impurity, often a dibrominated species. How do I prevent this?

A: This is the most common purity issue, arising from over-bromination.

Impurity_Formation_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start High Impurity Level (e.g., Dibromo-product) Cause_Stoich Incorrect Stoichiometry (>1.0 eq. Brominating Agent) Start->Cause_Stoich Cause_Temp Poor Temperature Control (Runaway Reaction) Start->Cause_Temp Cause_Addition Addition Rate Too Fast (High Local Concentration) Start->Cause_Addition Sol_Stoich Use 0.98-1.0 eq. of Brominating Agent Cause_Stoich->Sol_Stoich Sol_Temp Maintain Reaction at 0-10°C with efficient cooling Cause_Temp->Sol_Temp Sol_Addition Add reagent portion-wise or via syringe pump over >1 hr Cause_Addition->Sol_Addition

Caption: Troubleshooting logic for preventing over-bromination impurities.

  • Cause: High Reactivity & Poor Control. The amino group at C5 strongly activates the pyridine ring for electrophilic substitution. If the reaction conditions are not carefully controlled, a second bromination can occur.

    • Troubleshooting:

      • Control Stoichiometry: Use no more than 1.0 equivalent of the brominating agent. It is often better to leave a small amount of starting material behind, which is easier to remove during purification than the dibrominated product.

      • Slow Addition: This is critical. Dose-controlled addition of the brominating agent prevents a localized excess, which is a primary cause of over-bromination.[3]

      • Solvent Choice: Solvents like acetic acid or dichloromethane are commonly used.[1] Acetic acid can help temper the reactivity. Avoid solvents like DMF with certain brominating agents, as they can be reactive themselves and pose safety hazards.[3]

Problem: Purification Challenges

Q: I'm having trouble isolating a pure, crystalline solid. The product is often an oil or a discolored solid. What should I do?

A: Purification issues often point to residual solvents, lingering byproducts, or the inherent properties of the compound.

  • Issue 1: Product Oiling Out.

    • Troubleshooting:

      • Recrystallization Solvent Screen: Perform a small-scale solvent screen to find a suitable recrystallization system. A good system is one where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try include isopropanol, ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

      • Trituration: If recrystallization fails, try triturating the crude oil with a non-polar solvent (e.g., hexanes, diethyl ether). This can sometimes induce crystallization and wash away non-polar impurities.

  • Issue 2: Persistent Color.

    • Troubleshooting:

      • Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.

      • Washing: The isolated solid should be washed with water and a non-polar solvent like acetonitrile or ether to remove residual reagents and colored byproducts.[2]

Section 4: Experimental Protocols

Protocol 1: Lab-Scale Synthesis using NBS (Exemplary)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, dissolve Methyl 5-aminopicolinate (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 20°C) for 8-10 hours.[2] Monitor the consumption of the starting material by TLC or HPLC.

  • Quenching & Precipitation: Once the reaction is complete, slowly pour the mixture into a beaker containing cold water (approx. 10x the volume of the reaction mixture).[2] A solid product should precipitate.

  • Isolation: Filter the solid using a Büchner funnel. Wash the filter cake thoroughly with water until the filtrate is neutral, followed by a wash with a small amount of cold acetonitrile.[2]

  • Drying: Dry the solid under vacuum to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure this compound.

Protocol 2: Analytical Quality Control

A multi-faceted analytical approach is essential to confirm the identity and purity of the final product.[6]

TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmation.Expect characteristic peaks for the pyridine ring protons, the amino group, and the methyl ester. Chemical shifts will be influenced by the substituent positions.
Mass Spec (MS) Confirm molecular weight.Expect a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of approximately 1:1 intensity due to the presence of bromine.[6]
HPLC Determine purity and quantify impurities.A reverse-phase C18 column with a UV detector is typically used. The goal is a purity level of >98% for most applications.[6]
FTIR Confirm functional groups.Expect characteristic stretches for N-H (amine), C=O (ester), and C-Br bonds.

Section 5: Safety & Handling at Scale

Scaling up bromination reactions introduces significant safety risks that must be addressed with robust engineering controls and strict protocols.

Q: What are the primary safety concerns when handling brominating agents on a larger scale?

A: The primary concerns are reactivity, corrosivity, and toxicity.

Safety_Decision_Tree Start Handling Brominating Agent (e.g., Br₂) Engineering Are Engineering Controls in Place? (Fume Hood, Scrubber) Start->Engineering PPE Is Full PPE Being Worn? (Gloves, Goggles, Respirator) Engineering->PPE Yes Stop STOP! Do Not Proceed Engineering->Stop No Proceed Proceed with Caution PPE->Proceed Yes PPE->Stop No

Caption: A simplified safety decision tree for handling hazardous reagents.

HazardMitigation Strategy
Toxicity & Corrosivity Elemental bromine is highly toxic if inhaled and causes severe skin burns.[4] All manipulations must be performed in a well-ventilated fume hood or a closed system.[5]
Exothermic Reaction The reaction is exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure. Use a reactor with adequate cooling capacity and an emergency quenching plan.
Material Incompatibility Bromine is a strong oxidizer and is incompatible with many materials, including some metals.[4][5] Use glass or glass-lined reactors.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large quantities of Br₂, respiratory protection with breathing air may be necessary.[5]

Always conduct a thorough hazard analysis before performing this reaction at any scale.

Section 6: References

  • Smolecule. (2023). Buy Methyl 4-amino-5-bromopicolinate | 1782230-72-1. 1

  • YouTube. (2024). Bromination safety. 5

  • Organic Chemistry Portal. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. 7

  • National Institutes of Health. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. 8

  • Request PDF. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. 9

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination - Reagent Guides. 10

  • Scientific Update. (2024). A Dangerous Bromance. 3

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. 4

  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. 11

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine. 12

  • National Institutes of Health. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. 13

  • National Institutes of Health. (n.d.). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. 14

  • Biosynth. (n.d.). This compound | 870100-07-5. 15

  • Chemsrc. (2025). This compound | CAS#:870100-07-5. --INVALID-LINK--

  • Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ. 2

  • Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone. 16

  • ACS Publications. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis | ACS Omega. 17

  • Google Patents. (n.d.). US2012228A - Purification of l-n-methyl-x-. 18

  • Benchchem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. 6

References

Troubleshooting unexpected results in reactions involving Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice for common and unexpected results encountered during reactions involving Methyl 5-amino-4-bromopicolinate (CAS: 870100-07-5). Our goal is to move beyond simple procedural lists and delve into the chemical causality behind experimental outcomes, empowering you to diagnose issues and optimize your synthetic strategies effectively.

Introduction: Understanding the Substrate

This compound is a highly functionalized heterocyclic building block. Its utility stems from the strategic placement of four distinct functional groups on a pyridine core:

  • C4-Bromine: The primary reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

  • C5-Amino Group: A strong electron-donating group that modulates the reactivity of the C-Br bond. It can also act as a nucleophile or a coordinating group for the metal catalyst.

  • Pyridine Nitrogen: An intrinsic feature of the heterocycle that can chelate with the metal catalyst, potentially leading to inhibition—a phenomenon often referred to as the "2-pyridyl problem"[1].

  • C2-Methyl Ester: A group susceptible to hydrolysis under basic or acidic conditions[2][3].

The interplay of these groups makes this substrate uniquely versatile but also presents specific challenges. Understanding these potential intramolecular interactions is the first step toward successful reaction design.

G cluster_molecule This compound cluster_challenges Potential Reaction Challenges mol p1 Catalyst Inhibition (Chelation Site) p1->mol Pyridine-N and Amino-NH2 can form a bidentate chelate with the Pd center [7, 17] p2 Cross-Coupling Site (Susceptible to Debromination) p2->mol C-Br bond is the target for oxidative addition but can also undergo hydrodehalogenation [13, 19] p3 Hydrolysis Site p3->mol Ester is labile, especially under strong basic conditions [1, 14]

Caption: Key reactive sites and potential challenges of the substrate.

Part 1: Troubleshooting Guide & FAQs

This section is structured to address the most common issues in a direct question-and-answer format.

Problem Area: Low or No Product Yield
Q1: My Suzuki or Buchwald-Hartwig coupling reaction is failing or showing minimal conversion. What are the most likely causes?

A1: Failure to form the desired product typically points to issues with the catalytic cycle. With this specific substrate, the primary suspect is catalyst deactivation or inhibition.

Root Cause Analysis:

  • Catalyst Inhibition: The N1-pyridine and C5-amino groups can form a stable five-membered ring chelate with the palladium catalyst. This coordination can prevent the initial, crucial oxidative addition step or hinder subsequent steps like transmetalation or reductive elimination[4][5]. This is a classic challenge when working with 2-aminopyridine derivatives[4][6].

  • Poor Reagent Quality:

    • Catalyst/Ligand: Palladium catalysts, especially Pd(II) precatalysts, can degrade. Phosphine ligands are notoriously sensitive to air and can oxidize, rendering them ineffective[7].

    • Solvents/Base: Residual water or oxygen in the reaction can deactivate the catalyst. Use of anhydrous, degassed solvents is paramount[8].

  • Suboptimal Reaction Conditions: An inappropriate choice of ligand, base, or temperature can halt the reaction. The electronic nature of this substrate requires a carefully tuned system.

Troubleshooting Workflow for Low Yield

workflow start Low / No Product Yield check_reagents Step 1: Verify Reagent Quality - Fresh Catalyst & Ligand? - Anhydrous/Degassed Solvent? - High-Purity Base? start->check_reagents check_setup Step 2: Check Reaction Setup - Fully Inert Atmosphere? (e.g., 3x vacuum/backfill cycles) - Sufficient Stirring? check_reagents->check_setup Reagents OK success Yield Improved check_reagents->success Problem Found & Fixed optimize_catalyst Step 3: Optimize Catalyst System - Increase Catalyst/Ligand Loading? - Switch to Bulky Ligand? (e.g., Buchwald-type biarylphosphines) [7] check_setup->optimize_catalyst Setup OK check_setup->success Problem Found & Fixed optimize_base Step 4: Re-evaluate Base - Is base strong enough? - Is base causing degradation? (See Side Products section) optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Yield Improves optimize_base->success Yield Improves fail Issue Persists: Consult Specialist optimize_base->fail No Improvement

Caption: A systematic workflow for diagnosing low-yield reactions.

Problem Area: Formation of Key Side Products
Q2: I'm observing a major byproduct with a mass corresponding to my starting material minus bromine (hydrodehalogenation). Why is this happening and how can I stop it?

A2: This is a classic side reaction known as hydrodehalogenation or simply "debromination." It's a competing pathway in many palladium-catalyzed reactions where the bromine atom is replaced by a hydrogen atom[9].

Mechanistic Insights: The mechanism can be complex, but it often involves the presence of a hydride source. This can be trace water, an alcohol solvent, or even the amine coupling partner. The electron-donating amino group on your substrate increases the electron density of the pyridine ring, making the C-Br bond more susceptible to certain reductive pathways[10].

Proven Solutions:

  • Minimize Hydride Sources: Strictly use anhydrous solvents. If possible, avoid alcohol solvents which can act as hydride donors[10].

  • Use Milder Bases: Strong bases can sometimes promote pathways that lead to hydride formation. Switching to a milder base like K₃PO₄ or Cs₂CO₃ can suppress this side reaction.

  • Optimize Reaction Time: Over-extending the reaction time after the main product has formed can increase the prevalence of side reactions. Monitor your reaction by TLC or LC-MS and work it up promptly upon completion[8].

  • Choose the Right Ligand: In some cases, highly active ligands can promote the desired cross-coupling at a much faster rate than debromination, effectively outcompeting the side reaction.

Q3: My product mass is off by 14 Da (CH₂), and I suspect ester hydrolysis. How can I prevent this?

A3: Your suspicion is likely correct. The methyl picolinate is an ester, which can be readily hydrolyzed to the corresponding carboxylic acid, especially under the basic conditions required for cross-coupling[2][11].

Mechanistic Insights: Base-mediated ester hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion (or other nucleophile) at the ester carbonyl[12]. The presence of water in the reaction mixture, combined with a strong base, creates the perfect conditions for this to occur. The pyridyl nitrogen can also participate in catalysis of this hydrolysis[2].

Proven Solutions:

  • Strictly Anhydrous Conditions: This is the most critical factor. Ensure your solvent is anhydrous and your base has been stored properly to prevent moisture absorption.

  • Use a Non-Nucleophilic Base: This is the most effective solution. Instead of bases like NaOH, KOH, or alkoxides (e.g., NaOtBu), which are strong nucleophiles, use carbonate or phosphate bases.

    • Recommended Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are sufficiently basic to facilitate the coupling reaction but are poor nucleophiles, thus minimizing ester hydrolysis[8].

  • Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can reduce the rate of hydrolysis relative to the cross-coupling.

Side ProductCommon CauseRecommended Action
Debromination Hydride sources, extended reaction timesUse anhydrous solvents, milder bases (K₃PO₄), and monitor reaction closely.[8][10]
Ester Hydrolysis Water + Strong/Nucleophilic Base (e.g., NaOH, NaOtBu)Use anhydrous conditions and switch to a non-nucleophilic base (Cs₂CO₃, K₃PO₄).[2][8]
Boronic Acid Homocoupling Oxygen in the reaction mixtureRigorously degas all solvents and ensure a robust inert atmosphere.[8]

Part 2: Reaction Optimization & Protocols

Q4: How do I select the optimal catalyst system (ligand and palladium source) for this challenging substrate?

A4: For heteroaryl halides, especially those with potentially coordinating groups like yours, the standard Pd(PPh₃)₄ is often not sufficient. Success hinges on using modern, specialized ligands designed to overcome these challenges.

Guiding Principles for Ligand Selection:

  • Steric Bulk: Bulky ligands promote the final reductive elimination step and can disfavor the formation of inhibitory catalyst complexes.

  • Electron-Richness: Electron-rich phosphines increase the rate of oxidative addition into the C-Br bond.

Recommended Catalyst Systems:

Reaction TypeRecommended LigandsRecommended Pd Source / PrecatalystRationale
Suzuki-Miyaura SPhos, XPhos, RuPhosPd₂(dba)₃, Buchwald G3 PrecatalystsThese bulky, electron-rich biarylphosphine ligands are highly effective for coupling challenging heteroaryl halides.[8]
Buchwald-Hartwig RuPhos, BrettPhos, XantphosPd₂(dba)₃, Buchwald G3/G4 PrecatalystsThese ligands are specifically designed to facilitate C-N bond formation and are known to perform well with aminopyridine substrates.[4][13][14]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific coupling partner.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment[7].

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %). Add the degassed solvent (e.g., 1,4-Dioxane/Water 5:1). The solvent should be thoroughly sparged with inert gas for 20-30 minutes prior to use.

  • Reaction: Heat the mixture with vigorous stirring to 80–100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), the palladium precatalyst (e.g., RuPhos G3 Palladacycle, 2-4 mol %), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

  • Solvent Addition: Under positive pressure, add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).

  • Reaction: Heat the mixture with vigorous stirring to 90–110 °C. Monitor the reaction progress. These reactions are often complete within a few hours.

  • Workup & Purification: Follow the workup and purification steps outlined in the Suzuki protocol.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 5-amino-4-bromopicolinate, a substituted pyridine derivative relevant in medicinal chemistry and organic synthesis. Beyond a simple spectral interpretation, this document offers a comparative framework, evaluating the role of 1H NMR alongside other key analytical techniques for robust structural elucidation. The insights herein are grounded in first principles of spectroscopy and extensive field experience to empower researchers in their analytical workflows.

Foundational Analysis: Predicting the 1H NMR Spectrum

The structural characterization of any novel or modified compound begins with a foundational understanding of its expected spectroscopic signature. For this compound, 1H NMR spectroscopy is the primary tool for confirming its proton framework. The substituents on the pyridine ring—an amino group, a bromine atom, and a methyl ester—each exert distinct electronic effects that are critical for predicting the chemical shifts and multiplicities of the observable protons.

The molecular structure and proton assignments are as follows:

Figure 1: Structure of this compound with key protons labeled.

The Aromatic Protons: H6 and H3

The pyridine core presents a unique electronic environment. The nitrogen atom is electronegative and inductively withdraws electron density, generally deshielding adjacent protons (protons in the alpha position)[1][2]. The chemical shifts of the two remaining ring protons, H6 and H3, are modulated by the cumulative effects of all substituents.

  • H6 Proton (Blue) : This proton is positioned ortho to the ring nitrogen, which is a powerful deshielding influence, shifting it significantly downfield[1][3]. It is also ortho to the strongly electron-donating amino (-NH2) group. This donation occurs via resonance and introduces electron density at the ortho and para positions, causing a shielding (upfield) effect. The bromine and ester groups are too distant to exert a strong influence. The net result is a chemical shift determined by the balance between the strong deshielding from the adjacent nitrogen and shielding from the amino group.

    • Predicted Chemical Shift: ~8.0 - 8.2 ppm.

    • Predicted Multiplicity: Singlet . There are no adjacent protons for coupling. Long-range coupling across five bonds (para-coupling) to H3 is typically negligible or zero in pyridine systems[4].

  • H3 Proton (Red) : This proton is located ortho to the electron-withdrawing methyl ester (-COOCH3) group, which deshields it. It is para to the electron-donating amino group, which provides a shielding effect through resonance. Additionally, it is ortho to the bromine atom, which has a dual role: it is inductively electron-withdrawing (deshielding) but can be weakly electron-donating via resonance (shielding).

    • Predicted Chemical Shift: ~7.8 - 8.1 ppm.

    • Predicted Multiplicity: Singlet . Similar to H6, there are no vicinal protons, and long-range coupling is not expected to be resolved.

The Amino Protons (-NH₂) (Green)

The protons of the amino group are exchangeable and their signal characteristics are highly dependent on the experimental conditions.

  • Predicted Chemical Shift: The chemical shift is highly variable (typically 4.0 - 5.5 ppm in a solvent like CDCl₃). It is influenced by solvent, temperature, and concentration due to hydrogen bonding. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal would likely appear further downfield.

  • Predicted Multiplicity: Broad Singlet . The exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom typically cause the signal to be broad and decoupled from other protons[5].

  • Integration: 2H.

The Methyl Ester Protons (-OCH₃) (Yellow)

This signal is typically sharp, distinct, and reliable for structural confirmation.

  • Predicted Chemical Shift: ~3.9 ppm. This is a standard region for methyl esters attached to an aromatic system[6][7].

  • Predicted Multiplicity: Singlet . These three protons are equivalent and have no adjacent proton neighbors to couple with.

  • Integration: 3H.

Summary of Predicted 1H NMR Data

The expected 1H NMR data is summarized in the table below. This predictive framework is the first step in the analytical process, providing a hypothesis to test against the experimental spectrum.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H68.0 - 8.2Singlet1H
H37.8 - 8.1Singlet1H
-NH₂4.0 - 5.5 (variable)Broad Singlet2H
-OCH₃~3.9Singlet3H

A Comparative Guide to Spectroscopic Verification

While 1H NMR is indispensable, relying on a single technique can be misleading. A multi-faceted analytical approach is the hallmark of rigorous scientific validation. Here, we compare 1H NMR with other common spectroscopic methods for the characterization of this compound.

Figure 2: Workflow for comprehensive structural elucidation using multiple techniques.

TechniqueInformation ProvidedStrengthsLimitations
1H NMR Spectroscopy Number of unique protons, their electronic environment, and scalar coupling (connectivity).High resolution, provides detailed structural information, non-destructive, quantitative.[8]Requires deuterated solvents, can have overlapping signals in complex molecules, lower sensitivity than MS.
13C NMR Spectroscopy Number and type of unique carbon atoms (sp², sp³).Complements 1H NMR, wide chemical shift range reduces signal overlap, excellent for verifying carbon skeleton.[8]Low natural abundance of ¹³C (1.1%) results in low sensitivity and requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and fragmentation patterns.Extremely high sensitivity, confirms molecular formula. The presence of bromine gives a characteristic M/M+2 isotopic pattern.Destructive technique, provides limited information on isomer connectivity without tandem MS (MS/MS).
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, requires minimal sample preparation. Confirms key bonds like C=O (ester), N-H (amine), and aromatic C-H.Provides limited structural detail compared to NMR; acts more as a confirmation tool for functional groups.

Expert Insight: For a molecule like this compound, 1H and 13C NMR are essential for confirming the substitution pattern on the pyridine ring. High-Resolution Mass Spectrometry (HRMS) is critical to validate the elemental formula, and the distinct isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would provide unequivocal evidence of its presence. IR spectroscopy serves as a rapid preliminary check for the expected functional groups. The true power lies not in any single technique, but in their synergistic application.

Experimental Protocols

Trustworthy data originates from meticulous experimental practice. The following is a standardized protocol for acquiring a high-quality 1H NMR spectrum.

Sample Preparation and Data Acquisition for 1H NMR
  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Scientist's Note: The choice of solvent is critical. CDCl₃ is a standard choice, but if hydrogen bonding of the -NH₂ protons is of interest or if solubility is an issue, DMSO-d₆ is a superior alternative.

  • Internal Standard: Add a small drop of a solution containing an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and determine their relative ratios.

Conclusion

The interpretation of the 1H NMR spectrum of this compound is a logical process rooted in the fundamental electronic effects of its constituent functional groups. The predicted spectrum—featuring two aromatic singlets, a broad amino signal, and a sharp methyl ester singlet—provides a clear and verifiable fingerprint of the molecule. However, as this guide emphasizes, the gold standard in modern drug development and chemical research is the integration of orthogonal analytical techniques. By combining the detailed connectivity map from 1H and 13C NMR with the definitive molecular formula from HRMS and functional group confirmation from IR, researchers can achieve an unambiguous and robust structural elucidation, ensuring the integrity and validity of their scientific findings.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of Methyl 5-amino-4-bromopicolinate, a key intermediate in pharmaceutical synthesis. Understanding the fragmentation patterns of such molecules is paramount for researchers, scientists, and drug development professionals in ensuring structural integrity, identifying impurities, and establishing robust quality control measures. This document will explore the theoretical fragmentation pathways, compare them with simpler analogs, and provide a detailed experimental protocol for replication and validation.

Introduction: The Critical Role of Fragmentation Analysis

In the landscape of modern drug discovery and development, the unambiguous characterization of chemical entities is a cornerstone of safety and efficacy. Mass spectrometry (MS) stands as a powerful analytical technique for determining the molecular weight and structure of compounds.[1][2] When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture.[1][3]

The fragmentation of a molecule within the mass spectrometer provides a unique fingerprint, offering vital clues to its chemical structure.[4][5] For a substituted picolinate like this compound, the interplay of the pyridine ring, the methyl ester, the amino group, and the bromine atom dictates a complex yet predictable fragmentation pattern. This guide will dissect these patterns, providing a comparative framework to understand the influence of each substituent.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion (M•+). The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in a characteristic M+ and M+2 isotopic pattern for all bromine-containing fragments.[6][7]

The molecular ion of this compound (C7H7BrN2O2) has a molecular weight of approximately 230 g/mol (for the 79Br isotope) and 232 g/mol (for the 81Br isotope). The following diagram illustrates the proposed major fragmentation pathways.

fragmentation_pathway M This compound (M•+) m/z 230/232 F1 Loss of •OCH3 [M-31]+ m/z 199/201 M->F1 - •OCH3 F2 Loss of COOCH3 [M-59]+ m/z 171/173 M->F2 - •COOCH3 F3 Loss of Br• [M-79/81]+ m/z 151 M->F3 - Br• F4 Loss of •OCH3 then CO [M-31-28]+ m/z 171/173 F1->F4 - CO F6 Pyridine ring fragment C5H3N•+ m/z 77 F2->F6 - Further fragmentation F5 Loss of Br• then HCN [M-79/81-27]+ m/z 124 F3->F5 - HCN

Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.

The primary fragmentation events are anticipated to be:

  • α-Cleavage of the ester: The loss of the methoxy radical (•OCH3) is a common fragmentation pathway for methyl esters, leading to the formation of an acylium ion.[8][9] This would result in a fragment ion at m/z 199/201.

  • Loss of the entire ester group: Cleavage of the bond between the pyridine ring and the carboxyl group can lead to the loss of the •COOCH3 radical, yielding a fragment at m/z 171/173.[10]

  • Loss of the bromine atom: The C-Br bond can undergo homolytic cleavage to release a bromine radical (Br•), resulting in a fragment ion at m/z 151.[11][12] This fragment would not exhibit the characteristic M+2 peak.

  • Ring fragmentation: Subsequent fragmentation of the pyridine ring can lead to the loss of neutral molecules like hydrogen cyanide (HCN), a common loss from nitrogen-containing aromatic rings.[13] For instance, the [M-Br]+ fragment could lose HCN to produce an ion at m/z 124.

Comparative Analysis: The Influence of Substituents

To appreciate the influence of the amino and bromo substituents on the fragmentation of this compound, it is instructive to compare its expected fragmentation pattern with that of a simpler analog, Methyl picolinate.

FragmentProposed m/z for this compoundCorresponding m/z for Methyl Picolinate (Observed/Predicted)Rationale for Difference
Molecular Ion (M•+) 230/232137The addition of an amino group (~15 amu) and a bromine atom (~79/81 amu) significantly increases the molecular weight. The isotopic pattern of bromine is a key differentiator.[6][7]
[M-OCH3]+ 199/201106This fragment retains the amino and bromo substituents, hence the mass difference. The presence of the electron-donating amino group may influence the stability of this acylium ion.
[M-COOCH3]+ 171/17378This fragment represents the substituted pyridine ring. The mass reflects the presence of the amino and bromo groups.
[M-Br]+ 151N/AThis fragment is unique to the brominated compound and is a strong diagnostic peak. Its absence in the mass spectrum of methyl picolinate is expected.
Pyridine Cation Radical 78 (from further fragmentation)78Both molecules can theoretically produce the pyridine cation radical through extensive fragmentation, although the pathway and relative abundance may differ due to the influence of the substituents on bond stabilities.

This comparative table highlights how the substituents not only shift the mass-to-charge ratios of the fragments but also introduce new fragmentation pathways (e.g., loss of Br•).

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

Objective: To obtain the electron ionization (EI) mass spectrum of this compound and identify its major fragment ions.

Materials:

  • This compound standard

  • GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable GC-grade solvent.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250 °C.

    • GC Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Source: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-300.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Data Analysis:

    • Identify the molecular ion peak(s).

    • Identify and propose structures for the major fragment ions observed in the mass spectrum.

    • Compare the observed fragmentation pattern with the proposed pathway and the data in the comparison table.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound reveals a rich fragmentation pattern dominated by the influence of its functional groups. The characteristic isotopic signature of bromine, coupled with predictable cleavages of the methyl ester and fragmentation of the substituted pyridine ring, provides a robust method for its identification and structural confirmation. By comparing its fragmentation to that of simpler analogs, a deeper understanding of substituent effects in mass spectrometry can be achieved. The experimental protocol provided herein offers a clear and reproducible method for obtaining and interpreting the mass spectrum of this important pharmaceutical intermediate, thereby aiding in the critical processes of drug development and quality assurance.

References

X-ray crystallography data for Methyl 5-amino-4-bromopicolinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of Methyl 5-amino-4-bromopicolinate Derivatives and Analogs

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. This compound and its derivatives are a class of compounds of significant interest, serving as versatile scaffolds for the synthesis of novel therapeutic agents and functional materials. The arrangement of atoms, the nature of intermolecular interactions, and the resulting crystal packing are critical determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability.

This guide provides a comprehensive overview of the X-ray crystallography of picolinate derivatives, offering insights into the experimental methodologies and the interpretation of structural data. While crystallographic data for this compound itself is not publicly available as of this writing, we will draw upon published data from structurally related picolinic acid and pyridine derivatives to establish a comparative framework. This approach will empower researchers to anticipate the structural behavior of novel derivatives and to proficiently navigate the process of their crystallographic characterization.

Comparative Crystallographic Analysis of Picolinate Derivatives

The substitution pattern on the picolinate ring profoundly influences the resulting crystal structure. Even subtle changes in functional groups can lead to different space groups, unit cell dimensions, and intermolecular interaction motifs. Below is a comparison of crystallographic data from several published picolinic acid derivatives, which can serve as a proxy for understanding the potential structural landscape of this compound derivatives.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Compound 1 (a benzyl ether derivative of picolinic acid) C₁₈H₁₉NO₅MonoclinicP2₁/nπ-stacking, weak non-bonding contacts[1][2]
Compound 3 (a benzyl ether derivative of picolinic acid) C₁₆H₁₆ClNO₃MonoclinicP2₁/cπ-stacking, weak non-bonding contacts[1][2]
Compound 4 (a benzyl ether derivative of picolinic acid) C₁₇H₁₉N₃O₃TriclinicP1̅π-stacking, weak non-bonding contacts[1][2]
N-(4-methoxyphenyl)picolinamide (MPPA) C₁₃H₁₂N₂O₂MonoclinicP2₁/nIntramolecular H-bonds, C···H, O···H, N···H, C···C interactions[3]
2-(4-Nitrophenyl)-2-oxoethyl picolinate C₁₄H₁₀N₂O₅(not specified)(not specified)C—H⋯O interactions, π–π interactions[4]

This comparative data illustrates that picolinate derivatives commonly crystallize in monoclinic and triclinic systems. The packing is often dictated by a delicate balance of forces, including hydrogen bonds (where suitable donors and acceptors are present), π-stacking of the aromatic rings, and weaker van der Waals forces.[1][2][3] For instance, in N-(4-methoxyphenyl)picolinamide, both intramolecular hydrogen bonds that stabilize the molecular conformation and a variety of intermolecular interactions (C···H, O···H, etc.) contribute to the overall crystal packing.[3] The analysis of these non-covalent interactions is crucial for understanding and predicting the solid-state behavior of these compounds.

Experimental Workflow: From Synthesis to Structure

The process of obtaining single-crystal X-ray diffraction data is a meticulous one, requiring careful execution of several steps. The following protocol is a synthesized methodology based on common practices reported for picolinate and related heterocyclic compounds.[1][4][5]

Synthesis and Purification

The initial step involves the chemical synthesis of the target this compound derivative. A variety of synthetic routes can be employed, and the choice of reaction conditions is critical to achieving a high yield and purity of the final product.[6] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential. The presence of impurities can significantly hinder the growth of high-quality single crystals.

Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension). Common techniques include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at room temperature.[1][5] This is one of the most common and straightforward methods.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. For picolinate derivatives, solvents such as hexane, ethyl acetate, and ethanol have been used successfully.[1][4]

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffracted X-rays are detected.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This process involves:

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. Software such as ShelXT is commonly used for this purpose.[1]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This is typically done using full-matrix least-squares on F². During refinement, the positions, and anisotropic displacement parameters of the non-hydrogen atoms are adjusted. Hydrogen atoms are often placed in calculated positions.[1][3]

The quality of the final structure is assessed using various metrics, including the R-factor, goodness-of-fit (GooF), and residual electron density maps.

Visualizing the Crystallographic Workflow

The following diagram illustrates the key stages in a typical single-crystal X-ray crystallography experiment.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., ShelXT) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (e.g., Hirshfeld) refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Interpreting the Data: The Importance of Intermolecular Interactions

The final output of a crystallographic study is a detailed three-dimensional model of the molecule and its arrangement in the crystal. A key aspect of interpreting this data is the analysis of intermolecular interactions, which govern the crystal packing.

Hirshfeld Surface Analysis: This is a powerful tool used to visualize and quantify intermolecular contacts in a crystal.[3] The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), electrostatic potential, and curvature. This allows for a detailed understanding of the types and relative importance of different interactions, such as hydrogen bonds and π-stacking. For example, the analysis of N-(4-methoxyphenyl)picolinamide revealed that C···H interactions account for 22% of the crystal packing, while O···H interactions contribute 15.4%, indicating the presence of strong hydrogen bonds.[3]

Visualizing Intermolecular Interactions

The following diagram illustrates the common types of non-covalent interactions that stabilize the crystal structures of picolinate derivatives.

interactions Donor D-H Acceptor A Donor->Acceptor H-Bond Ring1 Aromatic Ring Ring2 Aromatic Ring Ring1->Ring2 CH C-H Ring3 Aromatic Ring CH->Ring3

Caption: Common non-covalent interactions in picolinate crystals.

Conclusion

While the specific crystal structure of this compound remains to be determined, the principles and methodologies outlined in this guide provide a robust framework for its future crystallographic analysis. By leveraging the knowledge gained from related picolinate derivatives, researchers can make informed decisions during the processes of crystallization, data collection, and structural analysis. A thorough understanding of the intermolecular forces at play will undoubtedly facilitate the rational design of new molecules with desired solid-state properties, paving the way for advancements in both medicine and materials science.

References

A Comparative Guide to the Biological Activity of PRMT5 Inhibitors Synthesized from Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective kinase inhibitors is a continuous endeavor. This guide provides an in-depth technical comparison of emerging Protein Arginine Methyltransferase 5 (PRMT5) inhibitors synthesized from the versatile building block, Methyl 5-amino-4-bromopicolinate. We will explore the rationale behind their synthesis, compare their biological activity with established alternatives, and provide detailed experimental protocols to support further research and development.

Introduction: The Therapeutic Potential of Targeting PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology.[1][2] As a major enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, PRMT5 plays a critical role in regulating numerous cellular processes, including gene expression, RNA splicing, and signal transduction.[2][3] Its overexpression is implicated in various cancers, making it an attractive target for inhibitor development.[4][5]

Recent advancements in medicinal chemistry have identified this compound as a key starting material for a novel class of PRMT5 inhibitors.[6][7] The strategic placement of the amino and bromo groups on the picolinate scaffold allows for versatile chemical modifications, primarily through palladium-catalyzed cross-coupling reactions, to generate a library of potent and selective inhibitors.

The Rise of a New Scaffold: PRMT5 Inhibitors from this compound

Patent literature reveals the utility of this compound in the synthesis of PRMT5 inhibitors, primarily for the treatment of cancers.[6][7] The core synthetic strategy involves a Suzuki cross-coupling reaction to introduce various aryl or heteroaryl moieties at the 4-position of the picolinate ring, a key interaction point within the PRMT5 active site.

While specific biological activity data (e.g., IC50 values) for a broad series of these compounds are not yet widely published in peer-reviewed journals, the patent filings underscore their potential as potent anticancer agents.[6][7] The general structure of these novel inhibitors centers on a substituted picolinamide backbone.

Comparative Analysis: Benchmarking Against Established PRMT5 Inhibitors

To contextualize the potential of this new class of compounds, we will compare their intended application and mechanism of action against two well-characterized PRMT5 inhibitors that have entered clinical trials: GSK3326595 and JNJ-64619178.

Compound ClassStarting MaterialTargetMechanism of ActionReported Potency (IC50)
Picolinamide Derivatives This compoundPRMT5AnticancerData not publicly available
GSK3326595 (Pemrametostat) Not applicablePRMT5Potent, selective, and reversible inhibitor.[8]6.2 nM[8]
JNJ-64619178 (Onametostat) Not applicablePRMT5Selective, orally active, pseudo-irreversible inhibitor.[9][10]0.14 nM[9][10][11]

GSK3326595 is a potent and selective PRMT5 inhibitor that has demonstrated antitumor activity in preclinical models.[12][13] JNJ-64619178 is another highly potent and selective PRMT5 inhibitor with a distinct pseudo-irreversible binding mode.[9][10][11][14] Both compounds have advanced into clinical trials for various malignancies, setting a high bar for new entrants in this therapeutic space.[4][15]

The novel picolinamide-based inhibitors derived from this compound are being developed to compete in this landscape, with the potential for improved potency, selectivity, or pharmacokinetic profiles.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the picolinamide scaffold and the subsequent biological evaluation of PRMT5 inhibitors.

Protocol 1: Synthesis of Picolinamide Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent mixture (e.g., 4:1 dioxane:water).

  • Add the palladium catalyst (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) catalyst Transmetalation Transmetalation Oxidative Addition->Transmetalation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Picolinamide Product Picolinamide Product Reductive Elimination->Picolinamide Product Pd(0) catalyst Pd(0) catalyst Reductive Elimination->Pd(0) catalyst Catalyst Regeneration

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Protocol 2: In Vitro PRMT5 Enzymatic Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against the PRMT5 enzyme.[16][17][18][19]

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Histone H4 peptide substrate (biotinylated)

  • S-adenosyl-L-methionine (SAM)

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., AlphaLISA-based or fluorescence-based SAH detection kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test compound dilutions.

  • Initiate the reaction by adding SAM.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagents and incubate as required.

  • Read the signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PRMT5_Assay cluster_0 Reaction Mixture PRMT5 Enzyme PRMT5 Enzyme Methylated Substrate Methylated Substrate PRMT5 Enzyme->Methylated Substrate Methylation Histone Substrate Histone Substrate Histone Substrate->Methylated Substrate SAM (Methyl Donor) SAM (Methyl Donor) SAH (Product) SAH (Product) SAM (Methyl Donor)->SAH (Product) Test Compound Test Compound Test Compound->PRMT5 Enzyme Inhibition Detection Detection Methylated Substrate->Detection SAH (Product)->Detection Signal Output Signal Output Detection->Signal Output

Caption: Principle of a PRMT5 enzymatic assay.

Protocol 3: Cell Viability (MTT) Assay

This protocol details the MTT assay to evaluate the cytotoxic effects of the synthesized PRMT5 inhibitors on cancer cell lines.[6][7][20][21][22]

Materials:

  • Cancer cell line (e.g., a line known to be sensitive to PRMT5 inhibition)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment (72h) Compound Treatment (72h) Cell Seeding->Compound Treatment (72h) MTT Addition (2-4h) MTT Addition (2-4h) Compound Treatment (72h)->MTT Addition (2-4h) Formazan Solubilization Formazan Solubilization MTT Addition (2-4h)->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The emergence of this compound as a starting material for a new class of PRMT5 inhibitors represents an exciting development in the field of cancer therapeutics. While comprehensive biological data is still forthcoming in the public domain, the underlying chemistry and the established importance of PRMT5 as a target suggest a promising future for these compounds. The protocols and comparative analysis provided in this guide are intended to empower researchers to further explore this novel chemical space and contribute to the development of the next generation of targeted cancer therapies.

References

A Comparative Guide to the Purity Assessment of Methyl 5-amino-4-bromopicolinate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible research, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 5-amino-4-bromopicolinate, a substituted pyridine derivative, serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is therefore of paramount importance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower you in selecting the most appropriate method for your analytical needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason.[3] Its wide applicability to a vast range of compounds, coupled with its high resolution, sensitivity, and quantitative accuracy, makes it the gold standard for separating a primary compound from its structurally similar impurities.[4] For a polar, aromatic compound like this compound, reversed-phase HPLC is the most logical and widely adopted approach.[4]

Experimental Protocol: A Validated HPLC Method

The development of a robust HPLC method is not merely a procedural exercise; it is a systematic process designed to ensure the method is suitable for its intended purpose.[3] This protocol is grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines, ensuring reliability and reproducibility.[5][6]

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its excellent retention and separation of moderately polar aromatic compounds. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and its potential impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to control the ionization of the amino group on the pyridine ring, ensuring sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile. A common organic modifier that provides good elution strength for the analyte.

  • Gradient Elution: A gradient is employed to ensure the elution of both early-eluting polar impurities and potentially late-eluting non-polar impurities within a reasonable timeframe, while maintaining good resolution around the main peak.

    Time (min) % Mobile Phase B
    0 15
    20 85
    25 85
    26 15

    | 30 | 15 |

  • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm. A common wavelength for detecting aromatic compounds. A PDA detector would be advantageous to assess peak purity and detect impurities with different UV maxima.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water is a suitable diluent as it is compatible with the mobile phase and has good solvating power for the analyte.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. System Suitability Testing (SST):

Before sample analysis, the performance of the chromatographic system must be verified.[6] Inject the standard solution five times. The acceptance criteria should be:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing factor for the main peak: 0.8 - 1.5

  • Theoretical plates: ≥ 2000

4. Data Analysis:

The purity of the sample is determined using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: 0.1% HCOOH in H2O B: Acetonitrile) HPLC_System HPLC System (C18 Column, 30°C) MobilePhase->HPLC_System SamplePrep Sample Preparation (100 µg/mL in 50:50 ACN:H2O) Injection Inject 10 µL SamplePrep->Injection Gradient Gradient Elution (30 min) Injection->Gradient Detection UV Detection (254 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc

Caption: Workflow for the HPLC purity assessment of this compound.

Comparative Analysis with Alternative Methods

While HPLC is the benchmark, other techniques offer distinct advantages in specific scenarios. Here, we compare HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[7] This innovation allows for significantly higher mobile phase linear velocities without a loss in chromatographic efficiency, resulting in faster analysis times and improved resolution.[8][9]

Key Differences from HPLC:

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm). The shorter length and smaller internal diameter reduce solvent consumption and run time.[7]

  • System: A UPLC system capable of handling backpressures up to 15,000 psi is required.[10]

  • Flow Rate: Typically lower (e.g., 0.4-0.6 mL/min) due to the smaller column dimensions, but the linear velocity is higher.

  • Run Time: Significantly shorter. The gradient can be compressed to under 5 minutes.

The primary advantage of UPLC is a dramatic increase in sample throughput, which is highly beneficial in high-volume testing environments like drug discovery and process monitoring.[11]

Gas Chromatography (GC): For Volatile Impurities

GC is a powerful technique for separating and analyzing compounds that are volatile and thermally stable.[12] For this compound, direct analysis by GC may be challenging due to its polarity and relatively high molecular weight. However, it can be an excellent method for identifying and quantifying volatile impurities that may not be well-retained or resolved by reversed-phase HPLC, such as residual solvents from the synthesis process.

Considerations for GC Analysis:

  • Derivatization: To improve volatility and thermal stability, derivatization of the amino group may be necessary.

  • Column: A polar capillary column (e.g., a wax-based or cyano-based phase) would likely be required to achieve adequate separation of picolinate derivatives.[13]

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification of impurities.

Performance Comparison: HPLC vs. UPLC vs. GC

The following table summarizes the expected performance characteristics of each technique for the purity assessment of this compound. The data presented is hypothetical but representative of what would be expected in a laboratory setting.

FeatureHPLCUPLCGC (with Derivatization)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[14]Same as HPLC, but with smaller particles and higher pressures.[7]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[12]
Typical Run Time 25-30 minutes3-7 minutes[9]15-20 minutes
Resolution GoodExcellent[8]Very High (for volatile compounds)
Sensitivity HighVery High[9]Very High (especially with MS)
Solvent Consumption ModerateLow[11]Very Low
Key Advantages Robust, widely available, well-established.[7]High speed, high resolution, reduced solvent use.[11]Excellent for volatile/semi-volatile impurities, definitive identification with MS.
Key Limitations Longer run times, higher solvent consumption compared to UPLC.Requires specialized high-pressure equipment.[10]Not suitable for non-volatile or thermally labile compounds; may require derivatization.

Logical Framework for Method Selection

The choice of analytical method is dictated by the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection cluster_methods Analytical Methods cluster_criteria Key Assessment Criteria Analyte This compound (Purity Assessment) HPLC HPLC (Primary Method) Analyte->HPLC Routine QC, Method Development UPLC UPLC (Alternative) Analyte->UPLC High-Throughput Screening, Improved Resolution Needed GC GC (Complementary) Analyte->GC Specific search for volatile impurities Purity Overall Purity (%) HPLC->Purity Impurities Impurity Profile (Process-related, Degradants) HPLC->Impurities UPLC->Purity UPLC->Impurities Throughput Sample Throughput UPLC->Throughput Volatiles Volatile Impurities (Residual Solvents) GC->Volatiles

Caption: Decision-making framework for selecting an analytical method for purity assessment.

Conclusion

For the comprehensive purity assessment of this compound, a well-validated HPLC method remains the cornerstone of a robust analytical strategy. It provides a reliable and accurate determination of the main component and related impurities.

For laboratories requiring higher sample throughput and enhanced resolution, UPLC presents a compelling alternative, offering significant reductions in analysis time and solvent consumption.[11] Gas Chromatography serves as a valuable complementary technique, specifically for the analysis of volatile impurities that are not amenable to reversed-phase liquid chromatography.

Ultimately, the selection of the most appropriate analytical technique is a strategic decision that should be based on the specific goals of the analysis, available instrumentation, and throughput requirements. By understanding the principles and performance characteristics of each method, researchers can ensure the quality and integrity of their materials, paving the way for successful drug development.

References

Comparative study of different synthetic routes to Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 5-amino-4-bromopicolinate is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the amino, bromo, and methyl ester functionalities on the pyridine ring offers multiple points for diversification and molecular scaffolding. This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate, offering insights into their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals. The targeted synthesis of polysubstituted pyridines, such as this compound, is therefore of significant interest. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the amino group can be readily modified or participate in cyclization reactions. The methyl ester provides a handle for conversion to other functional groups, such as amides or carboxylic acids. This guide will compare a direct electrophilic bromination approach with a multi-step strategy involving pyridine ring construction, providing a comprehensive overview for researchers in the field.

Route 1: Direct Electrophilic Bromination of Methyl 5-aminopicolinate

This is the most straightforward and commonly employed route for the synthesis of this compound. It relies on the activation of the pyridine ring by the amino group, which directs the electrophilic brominating agent to the ortho and para positions. In this case, the 4-position is targeted.

Causality Behind Experimental Choices

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS is a solid, easy-to-handle source of electrophilic bromine that is generally more selective and produces fewer side products compared to liquid bromine, especially in the bromination of activated aromatic systems. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the dissolution of the starting material and the reagents, and it can also help to moderate the reactivity of the brominating species. The reaction is typically run at or below room temperature to control the exothermicity of the reaction and to minimize the formation of di-brominated or other isomeric byproducts[1].

Experimental Protocol

Materials:

  • Methyl 5-aminopicolinate

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Acetonitrile

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-aminopicolinate in DMF.

  • Cool the solution in an ice bath.

  • Prepare a solution of NBS in DMF.

  • Add the NBS solution dropwise to the cooled solution of Methyl 5-aminopicolinate, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into water to precipitate the product.

  • Filter the resulting solid, wash with water, and dry.

  • Further purify the crude product by washing with acetonitrile to obtain this compound.

Mechanistic Insights

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The amino group at the 5-position is a strong activating group, increasing the electron density of the pyridine ring, particularly at the ortho (4- and 6-) positions. The nitrogen of the pyridine ring is a deactivating group. The combination of these effects directs the incoming electrophile (Br+) to the 4-position. The reaction is initiated by the generation of the electrophilic bromine species from NBS. This then attacks the electron-rich pyridine ring to form a sigma complex (Wheland intermediate), which is stabilized by resonance. Subsequent loss of a proton re-aromatizes the ring to yield the final product. Recent computational studies, however, suggest that for some electrophilic aromatic brominations, an addition-elimination pathway may be favored over the formation of a distinct Wheland intermediate[2].

Route 2: A Proposed Multi-Step Synthesis via Pyridine Ring Construction

While direct bromination is efficient, an alternative strategy involves the construction of the pyridine ring with the desired substituents already in place or introduced in a different sequence. This approach can be advantageous if the starting aminopicolinate is unavailable or expensive, or if a different substitution pattern is desired that is not accessible through direct functionalization.

Causality Behind Experimental Choices

This proposed route is based on established methods for pyridine synthesis, such as the Hantzsch pyridine synthesis or related condensations. The key idea is to construct the pyridine ring from acyclic precursors, which allows for greater control over the final substitution pattern. This route would likely involve more steps but could offer higher overall yields in certain contexts and avoid potential issues with regioselectivity during bromination.

Proposed Synthetic Pathway

This is a theoretical pathway based on known organic transformations.

  • Synthesis of a β-ketoester with a protected amino group: This could be achieved by reacting a suitable acetoacetate derivative with a protected aminating agent.

  • Condensation with an enamine or a related species: The β-ketoester would then be condensed with an enamine derived from a brominated aldehyde or ketone to form a dihydropyridine intermediate.

  • Oxidation to the pyridine ring: The dihydropyridine would then be oxidized to the aromatic pyridine ring.

  • Deprotection and esterification: Finally, deprotection of the amino group and esterification of the carboxylic acid (if necessary) would yield the target molecule.

Mechanistic Insights

The core of this proposed route is the pyridine ring-forming reaction. In a Hantzsch-type synthesis, this involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia. The mechanism is complex and involves a series of aldol-type condensations, Michael additions, and cyclizations, followed by an oxidation step to form the aromatic pyridine ring. The specific reagents and conditions would need to be carefully optimized for each step to ensure good yields and to control the regiochemistry of the final product.

Comparative Analysis

FeatureRoute 1: Direct BrominationRoute 2: Pyridine Ring Construction (Proposed)
Number of Steps 1Multiple (typically 3-5)
Starting Materials Methyl 5-aminopicolinateSimple acyclic precursors
Yield Generally good to excellentHighly dependent on the specific reaction sequence and optimization
Scalability Readily scalableMay require more extensive process development for large-scale synthesis
Control of Regioselectivity Dependent on the directing effects of the amino group; potential for isomeric impuritiesHigh degree of control over substituent placement
Cost-Effectiveness Dependent on the cost of the starting aminopicolinatePotentially more cost-effective if starting from inexpensive bulk chemicals, but requires more synthetic steps
Environmental Impact Use of halogenated reagents and organic solventsPotentially more solvent and reagent waste due to the increased number of steps

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Pyridine Ring Construction (Proposed) A Methyl 5-aminopicolinate B This compound A->B NBS, DMF C Acyclic Precursors D Substituted Dihydropyridine C->D Condensation E Substituted Pyridine D->E Oxidation F This compound E->F Functional Group Manipulation

Caption: A comparison of the direct bromination and proposed multi-step synthesis routes.

Conclusion

The choice between the direct bromination of Methyl 5-aminopicolinate and a multi-step pyridine ring construction strategy for the synthesis of this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the need for stringent control over the final substitution pattern.

For laboratory-scale synthesis where the starting aminopicolinate is readily available, the direct bromination route offers a rapid and efficient method. However, for large-scale industrial production or when access to the starting material is limited, a de novo synthesis based on pyridine ring construction, despite its complexity, may prove to be a more viable and cost-effective long-term strategy. Further research and development would be required to optimize the proposed multi-step route and to fully assess its practical applicability.

References

A Comparative Guide to the Anti-Cancer and Anti-Microbial Potential of Methyl 5-amino-4-bromopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, picolinates—esters and amides of picolinic acid—have garnered significant attention for their diverse biological activities. This guide focuses on the therapeutic potential of derivatives of methyl 5-amino-4-bromopicolinate, a key synthetic intermediate. While comprehensive studies on a broad series of these specific derivatives are emerging, we can infer their potential by examining structurally related picolinamide analogues. This guide will provide a comparative analysis of the anti-cancer and anti-microbial properties of relevant picolinate derivatives, supported by experimental data from published literature, and detail the methodologies for their evaluation.

The Versatile Scaffold: this compound

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives. The presence of an amino group, a bromine atom, and a methyl ester provides multiple reactive sites for functionalization, allowing for the generation of diverse chemical entities with potentially unique biological profiles.

General Synthetic Pathway for Derivatization

The synthesis of novel derivatives from this compound can be conceptualized through a multi-step process. The amino group can be acylated or can participate in condensation reactions, while the bromine atom can be replaced via nucleophilic aromatic substitution or be a handle for cross-coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.

Synthetic Workflow start This compound step1 Amine Functionalization (e.g., Acylation, Reductive Amination) start->step1 step2 Bromine Substitution (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) step1->step2 step3 Ester Hydrolysis step2->step3 step4 Amide Formation step3->step4 end Diverse Picolinate Derivatives step4->end

Caption: Generalized workflow for the synthesis of diverse picolinate derivatives.

Comparative Anti-Cancer Activity of Picolinamide Derivatives

While specific data for a series of this compound derivatives is not yet widely published, we can draw valuable insights from studies on structurally similar picolinamides. These compounds share the core pyridine carboxamide moiety and provide a strong basis for predicting the potential anti-cancer efficacy of our target derivatives.

A study on N-methylpicolinamide-4-thiol derivatives revealed potent and broad-spectrum anti-proliferative activities in vitro against several human cancer cell lines, with some compounds showing greater efficacy than the approved drug Sorafenib[1][2][3]. Another series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives also demonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations[4].

Table 1: Comparative Anti-Cancer Activity (IC50) of Picolinamide Derivatives

Compound IDModificationHepG2 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)Reference
Series 1: 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives
5q(Structure not specified)3.451.87[4]
SorafenibReference Drug5.234.11[4]
Series 2: N-methylpicolinamide-4-thiol Derivatives
6p(Structure not specified)2.239.14[1][3]
SorafenibReference Drug16.3010.09[1][3]

This table presents a selection of data from the cited literature and is intended for comparative purposes.

The data suggests that modifications to the picolinamide scaffold can lead to compounds with potent anti-cancer activity, often surpassing that of established drugs in in vitro assays. The structure-activity relationship (SAR) studies in these papers indicate that the nature and position of substituents on the pyridine ring and its appended groups are critical for cytotoxicity[1][4]. For instance, certain substitutions on the phenyl ring of the N-methylpicolinamide-4-thiol derivatives were well-tolerated and even enhanced activity[3].

Experimental Protocol: In Vitro Cytotoxicity Testing (MTT Assay)

The evaluation of the cytotoxic potential of novel compounds is a crucial first step in anti-cancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Serial Dilutions seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance formazan_solubilization->absorbance analysis Calculate % Cell Viability & IC50 absorbance->analysis

Caption: A streamlined workflow for in vitro cytotoxicity testing using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Maintain human cancer cell lines (e.g., HepG2, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Replace the culture medium in the wells with fresh medium containing the various concentrations of the test compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).

  • Incubation and Assay:

    • Incubate the plates for a predetermined exposure time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

    • After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Comparative Anti-Microbial Activity of Picolinamide Derivatives

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Picolinic acid and its derivatives have shown promise in this area[5]. A notable study on picolinamide antibacterials demonstrated their potent and selective activity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea[6].

Table 2: Comparative Anti-Microbial Activity (MIC) of a Picolinamide Derivative

Compound IDTarget OrganismMIC (µg/mL)Reference
87Clostridioides difficile0.125[6]
87Methicillin-resistant Staphylococcus aureus (MRSA)128[6]

This table highlights the selective activity of a picolinamide derivative against C. difficile.

The exquisite selectivity of compound 87, a constitutional isomer of a compound with broad-spectrum activity, was achieved by repositioning a single nitrogen atom in the pyridine ring[6]. This underscores the critical role of subtle structural modifications in determining the biological activity and selectivity of picolinamide derivatives. This finding suggests that derivatives of this compound could be engineered to target specific microbial pathogens.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Determining the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro activity of a new antimicrobial agent. The broth microdilution method is a widely used technique for this purpose.

MIC Determination Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution Serial Dilution of Test Compound in 96-well Plate inoculation Inoculate Wells with Bacterial Suspension compound_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plates at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubation->visual_inspection mic_determination Determine MIC (Lowest Concentration with No Visible Growth) visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation:

    • Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity, which indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The available evidence from structurally related picolinamides strongly suggests that derivatives of this compound are a promising class of compounds with the potential for significant anti-cancer and anti-microbial activities. The synthetic accessibility of this scaffold allows for the creation of large libraries of derivatives for high-throughput screening. Future research should focus on the systematic synthesis and biological evaluation of a diverse range of these derivatives to establish clear structure-activity relationships. This will enable the optimization of lead compounds with enhanced potency and selectivity, paving the way for the development of novel therapeutics to address the pressing needs in oncology and infectious diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-amino-4-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety and environmental stewardship that extends beyond the bench. Methyl 5-amino-4-bromopicolinate, a halogenated pyridine derivative, is a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] However, its structural alerts—specifically the brominated aromatic ring—necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with environmental regulations.

The causality behind these stringent protocols is rooted in the chemical nature of halogenated organic compounds. These substances can be persistent in the environment and may exhibit toxicological properties. Therefore, treating all waste containing this compound as hazardous is not merely a suggestion but a critical first principle of responsible chemical management.

Hazard Assessment and Regulatory Framework

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its classification as a brominated pyridine derivative allows us to infer its hazard profile from analogous compounds. Halogenated pyridines are often associated with skin, eye, and respiratory irritation.[2][3] Furthermore, as a halogenated organic compound, it falls under specific regulatory scrutiny for waste disposal.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[4][5] Due to its chemical structure, this compound waste would be categorized as a hazardous waste, likely requiring management as a halogenated organic compound.[6][7]

Table 1: Summary of Inferred Hazards and Required Controls

ParameterSpecificationRationale & Source
Waste Classification Hazardous Waste (Halogenated Organic Compound)Based on chemical structure and EPA regulations for halogenated compounds.[6]
Primary Hazards Potential for skin, eye, and respiratory irritation. Environmental persistence.Inferred from data on similar brominated pyridine compounds.[2][3]
Required PPE Safety glasses with side-shields or chemical goggles; Chemical-resistant gloves (nitrile); Lab coat.Standard practice for handling potentially irritating and toxic chemicals.[8][9]
Incompatible Materials Strong oxidizing agents, strong acids.To prevent vigorous or exothermic reactions.[10][11]
Primary Disposal Route Licensed Hazardous Waste Vendor via Institutional EHS.Ensures compliance with local, state, and federal regulations.[12]

Step-by-Step Disposal Protocol: From Bench to Manifest

This protocol is designed as a self-validating system to ensure no step is overlooked, thereby guaranteeing safety and compliance.

Phase I: At-the-Source Waste Segregation

The principle of waste segregation is to prevent unintended chemical reactions and to ensure proper disposal routing. This begins the moment the reagent is used.

  • Identify and Classify: All materials that have come into direct contact with this compound must be classified as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, contaminated paper).

    • Spill cleanup materials.[12]

  • Segregate Immediately: Designate a specific, clearly marked hazardous waste container for this chemical stream. Do not mix this waste with other chemical waste streams, particularly those containing incompatible materials like strong acids or oxidizing agents.[11] This segregation is crucial to prevent dangerous reactions within the waste container.

Phase II: Containerization and Labeling

Proper containment and labeling are mandated by law and are essential for the safety of all personnel who will handle the waste.

  • Select a Compatible Container: Use a designated, leak-proof container made of chemically compatible material (e.g., high-density polyethylene or glass) with a secure, screw-top cap.[12]

  • Label Correctly and Completely: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[12]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.

    • A clear indication of all constituents, including solvents and their approximate percentages.

    • The date accumulation started.

    • Relevant hazard pictograms (e.g., irritant, health hazard).[12]

Phase III: Temporary Storage and Professional Collection

Final disposal must be handled by trained professionals. Your role is to ensure the waste is stored safely until it is collected.

  • Store in a Satellite Accumulation Area (SAA): The sealed and labeled waste container must be stored in a designated SAA within the laboratory. This area should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Equipped with secondary containment to capture any potential leaks.[12]

    • Located in a cool, dry, and well-ventilated space, away from heat or ignition sources.[13]

  • Schedule a Professional Pickup: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for a scheduled pickup.[12] Provide them with all the information from the hazardous waste label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G A Waste Generation (this compound) B Is the waste pure compound, a solution, or contaminated labware? A->B C Classify as 'Hazardous Waste' B->C All Paths D Place in a designated, compatible, and sealed container C->D E Label container with: - 'Hazardous Waste' - Full Chemical Name - All Constituents & % D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment E->F G Contact Institutional EHS for waste pickup F->G

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill and Decontamination

Accidents require immediate and correct action to mitigate exposure and environmental release.

  • Minor Spill (inside a chemical fume hood):

    • Ensure you are wearing appropriate PPE.[8]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[10]

    • Carefully collect the absorbent material and contaminated surfaces into a sealable container.

    • Label the container as hazardous waste, detailing the spilled chemical and the absorbent used.[12]

    • Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Major Spill (outside a chemical fume hood):

    • Alert personnel in the immediate area and evacuate.

    • If safe to do so, shut off any ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[10]

By adhering to this comprehensive guide, researchers can ensure that their use of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance from initial experiment to final disposal.

References

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Feasible Synthetic Routes

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Methyl 5-amino-4-bromopicolinate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.